6-Bromo-4-chloro-3-nitroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-chloro-3-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12-7)13(14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKPVEMMXJCWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621172 | |
| Record name | 6-Bromo-4-chloro-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723281-72-9 | |
| Record name | 6-Bromo-4-chloro-3-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=723281-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-chloro-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4-chloro-3-nitroquinoline | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: 6-Bromo-4-chloro-3-nitroquinoline (CAS Number 723281-72-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4-chloro-3-nitroquinoline is a halogenated and nitrated quinoline derivative. Its structural features, particularly the presence of reactive chloro and bromo substituents activated by an electron-withdrawing nitro group, suggest its potential as a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery, with a focus on its prospective role as an intermediate for kinase inhibitors. While direct experimental data for this specific compound is limited in publicly available literature, this guide extrapolates information from closely related analogues to provide a thorough technical profile.
Chemical and Physical Properties
This compound is a complex molecule with the chemical formula C₉H₄BrClN₂O₂. The presence of bromo, chloro, and nitro functional groups on the quinoline scaffold imparts specific reactivity and potential biological activity. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 723281-72-9 | N/A |
| Molecular Formula | C₉H₄BrClN₂O₂ | |
| Molecular Weight | 287.50 g/mol | |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=C(C=N2)Cl)--INVALID-LINK--[O-] | N/A |
| InChI | InChI=1S/C9H4BrClN2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12-7)13(14)15/h1-4H | N/A |
| InChIKey | KHKPVEMMXJCWGP-UHFFFAOYSA-N | N/A |
| Appearance | Likely a yellow crystalline powder (inferred) | [1] |
| Storage Conditions | Store in a freezer under an inert atmosphere. | N/A |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis commences with the condensation of 4-bromoaniline with a suitable three-carbon synthon, such as diethyl malonate or a related derivative, to form the quinoline ring system. This is often followed by cyclization to yield 6-bromo-4-hydroxyquinoline. Subsequent nitration, likely with a mixture of nitric and sulfuric acid, would introduce the nitro group at the 3-position. The final step involves the conversion of the 4-hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride or thionyl chloride.[2]
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on known reactions for similar compounds.[2][3]
Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline
-
This step can be achieved through various established methods for quinoline synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions, starting from 4-bromoaniline.
Step 2: Synthesis of 6-Bromo-4-hydroxy-3-nitroquinoline
-
To a cooled (0-5 °C) solution of 6-bromo-4-hydroxyquinoline in concentrated sulfuric acid, a pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the low temperature.
-
The reaction mixture is stirred at room temperature for several hours and then carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water until neutral, and dried to yield 6-bromo-4-hydroxy-3-nitroquinoline.
Step 3: Synthesis of this compound
-
A mixture of 6-bromo-4-hydroxy-3-nitroquinoline and an excess of phosphorus oxychloride (or thionyl chloride with a catalytic amount of DMF) is heated at reflux for several hours.[2]
-
After cooling, the reaction mixture is cautiously poured onto crushed ice.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and purified, for instance, by recrystallization from a suitable solvent like ethanol, to afford the final product.
Reactivity and Potential for Further Functionalization
The chemical reactivity of this compound is dictated by its substituents. The electron-withdrawing nitro group at the 3-position activates the 4-chloro substituent towards nucleophilic aromatic substitution (SₙAr).[4] This makes the 4-position a prime site for introducing a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives.[5]
The 6-bromo position, also activated by the nitro group, offers another handle for functionalization, potentially through palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.[3] The differential reactivity of the chloro and bromo groups could allow for selective, stepwise modifications.
Potential Applications in Drug Discovery
While there are no specific studies on the biological activity of this compound, the quinoline scaffold is a well-established privileged structure in medicinal chemistry, and its halogenated and nitrated derivatives have shown promise in various therapeutic areas.
Anticancer Activity
Many quinoline derivatives have been investigated as anticancer agents.[6] The presence of bromo and nitro groups on the quinoline ring has been associated with cytotoxic and apoptotic effects in cancer cell lines.[6] It is plausible that this compound could serve as a precursor for the synthesis of novel anticancer compounds.
Kinase Inhibition and Signaling Pathways
A significant area of interest for quinoline derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Quinoline-based molecules have been developed as inhibitors of this pathway.
Given its structure, this compound could be a valuable scaffold for the design of inhibitors targeting kinases within the PI3K/Akt/mTOR pathway. By modifying the 4- and 6-positions, it may be possible to develop potent and selective kinase inhibitors.
Table 2: IC₅₀ Values of Representative Halogenated and Nitrated Quinolines against Cancer Cell Lines (Illustrative)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | >50 | [6] |
| 6-Bromo-5-nitroquinoline | HeLa (Cervical) | >50 | [6] |
| 6-Bromo-5-nitroquinoline | C6 (Glioblastoma) | >50 | [6] |
| Halogenated Quinoline Derivative 1 | A549 (Lung) | 15.4 | [6] |
| Halogenated Quinoline Derivative 2 | MCF-7 (Breast) | 7.05 | [7] |
| Halogenated Quinoline Derivative 3 | MGC-803 (Gastric) | 1.38 | [8] |
Note: The data in this table is for structurally related compounds and is intended to be illustrative of the potential activity of this class of molecules. Direct testing of this compound and its derivatives is required to determine their specific biological activity.
Safety and Handling
Detailed safety information for this compound is available from supplier safety data sheets (SDS).[9] As a halogenated nitroaromatic compound, it should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]
Conclusion
This compound is a promising, yet underexplored, chemical entity with significant potential as a scaffold in medicinal chemistry. Its polysubstituted quinoline core, featuring reactive chloro and bromo groups activated by a nitro substituent, provides multiple avenues for chemical modification. Based on the known biological activities of related compounds, derivatives of this compound are worthy of investigation as potential anticancer agents, particularly as inhibitors of key cellular signaling pathways such as the PI3K/Akt/mTOR cascade. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Chloro-3-nitroquinoline | 39061-97-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. echemi.com [echemi.com]
6-Bromo-4-chloro-3-nitroquinoline molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential applications of 6-Bromo-4-chloro-3-nitroquinoline, a key intermediate in the synthesis of biologically active compounds.
Core Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₉H₄BrClN₂O₂ |
| Molecular Weight | 287.50 g/mol [1][2][3] |
| CAS Number | 723281-72-9[1] |
| MDL Number | MFCD09909913[1] |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent functionalization of the this compound scaffold are outlined below. These protocols are foundational for the development of novel derivatives for drug discovery and material science applications.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. The following is a representative protocol adapted from the synthesis of similar quinoline derivatives.
-
Step 1: Nitration of 6-Bromo-4-hydroxyquinoline: To a solution of 6-bromo-4-hydroxyquinoline in a suitable solvent such as sulfuric acid, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature, typically between 0 and 10 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto ice, and the precipitated product, 6-bromo-4-hydroxy-3-nitroquinoline, is collected by filtration, washed with water, and dried.
-
Step 2: Chlorination of 6-Bromo-4-hydroxy-3-nitroquinoline: The dried 6-bromo-4-hydroxy-3-nitroquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated to reflux for several hours. After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the 6-position of this compound is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.
Protocol:
-
Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents), and a base like sodium carbonate (2 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe. The concentration of the quinoline substrate is typically around 0.1 M.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction, a key functionalization method for this compound.
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
This diagram outlines the key mechanistic steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-4-chloro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-4-chloro-3-nitroquinoline, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and analytical data necessary for the successful preparation and verification of this compound.
Introduction
This compound is a halogenated and nitrated quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of bioactive molecules, and the specific substitution pattern of this compound makes it a valuable building block in medicinal chemistry. The presence of a bromine atom, a chlorine atom, and a nitro group provides multiple reaction sites for further chemical modifications, enabling the synthesis of diverse molecular libraries for drug discovery.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The general workflow involves the nitration of a bromo-quinolinol precursor, followed by a chlorination reaction to yield the final product.
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 6-Bromo-4-chloro-3-nitroquinoline
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed prediction and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-4-chloro-3-nitroquinoline. The document outlines a standard experimental protocol for data acquisition, presents the predicted spectral data in structured tables, and includes visualizations to aid in understanding the molecular structure and the logical workflow of NMR analysis.
Predicted Spectral Data
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on the foundational chemical shifts of the quinoline core, modified by the substituent chemical shift (SCS) effects of the bromo, chloro, and nitro groups. The strong electron-withdrawing nature of the nitro group, in particular, is expected to cause significant downfield shifts for nearby nuclei.[1]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] | Rationale for Prediction |
| H-2 | 9.10 - 9.30 | s (singlet) | - | Strongly deshielded by the adjacent heterocyclic nitrogen and the electron-withdrawing nitro group at C-3. No adjacent protons for coupling.[2] |
| H-5 | 8.40 - 8.60 | d (doublet) | 8.5 - 9.5 | Deshielded by the anisotropic effect of the quinoline ring system and the bromo substituent at C-6. Coupled to H-7. |
| H-7 | 8.10 - 8.30 | dd (doublet of doublets) | J = 8.5 - 9.5 (ortho), 2.0 - 2.5 (meta) | Influenced by the bromo group at C-6 and the chloro/nitro groups on the other ring. Coupled to H-5 and H-8. |
| H-8 | 8.70 - 8.90 | d (doublet) | 2.0 - 2.5 | Deshielded due to the peri-effect of the nitrogen lone pair and the bromo substituent. Coupled to H-7.[2] |
Note: Predicted chemical shifts are relative to TMS (δ = 0.00 ppm) and are expected in a solvent like CDCl₃ or DMSO-d₆. Actual values may vary.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | Rationale for Prediction |
| C-2 | 152 - 155 | Deshielded by adjacent nitrogen. |
| C-3 | 148 - 152 | Strongly deshielded by the directly attached, electron-withdrawing nitro group. |
| C-4 | 145 - 148 | Deshielded by the attached chloro group and adjacent nitro group. |
| C-4a | 129 - 132 | Bridgehead carbon, influenced by substituents on both rings. |
| C-5 | 132 - 135 | Deshielded by the bromo substituent at the ortho position. |
| C-6 | 122 - 125 | Carbon bearing the bromo substituent. |
| C-7 | 135 - 138 | Deshielded by the adjacent bromo-substituted carbon. |
| C-8 | 130 - 133 | Influenced by the peri-effect of the nitrogen. |
| C-8a | 149 - 152 | Bridgehead carbon, deshielded by the adjacent nitrogen. |
Note: Predicted chemical shifts are relative to TMS (δ = 0.00 ppm). The presence of multiple electron-withdrawing groups makes precise prediction challenging.
Experimental Protocols
The following section details a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for substituted quinoline derivatives like this compound.
2.1 Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a high-purity deuterated solvent in which the sample is fully soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry glass vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure no solid particles are transferred.
-
Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.
2.2 NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard one-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Approximately 12-15 ppm, centered around 7-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds to ensure full proton relaxation.
-
Number of Scans (NS): 8-16 scans are typically sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence with a 30° pulse (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Approximately 0-200 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 128 scans or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
2.3 Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal TMS standard (0.00 ppm).
-
Integration (¹H NMR): Integrate the signals to determine the relative number of protons corresponding to each peak.
Visualizations
The following diagrams, generated using Graphviz, illustrate the molecular structure and a typical workflow for NMR analysis.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 6-Bromo-4-chloro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 6-Bromo-4-chloro-3-nitroquinoline. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide focuses on the predicted vibrational frequencies based on its functional groups. It also offers detailed experimental protocols for obtaining an IR spectrum of a solid sample, which can be applied to this compound.
Predicted Infrared (IR) Absorption Data
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. The predicted frequencies for these vibrational modes are summarized in the table below. These predictions are based on established correlation tables for similar aromatic and nitro-containing compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Characteristic of C-H bonds on the quinoline ring.[1][2][3] |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong | A prominent and highly characteristic band for aromatic nitro compounds.[4][5] Conjugation with the aromatic ring lowers the frequency.[6] |
| Aromatic C=C and C=N Stretch | 1600 - 1400 | Medium | A series of bands arising from the skeletal vibrations of the quinoline ring.[1][2][3] |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong | The second strong, characteristic absorption for the nitro group.[4][5] |
| C-Cl Stretch (Aromatic) | 1100 - 1000 | Medium-Strong | The position can vary depending on the substitution pattern. |
| C-Br Stretch (Aromatic) | 1070 - 1030 | Medium-Strong | The position can vary depending on the substitution pattern. |
| C-N Stretch | 890 - 835 | Medium | Vibration of the bond connecting the nitro group to the quinoline ring.[4][7] |
| C-H Out-of-Plane Bending | 900 - 675 | Strong | The position of these bands is highly dependent on the substitution pattern of the aromatic ring.[3][4] |
Experimental Protocols for FT-IR Spectroscopy of a Solid Sample
Two common methods for obtaining the FT-IR spectrum of a solid organic compound like this compound are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.
Potassium Bromide (KBr) Pellet Method
This technique involves mixing the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet die
-
Spectroscopic grade Potassium Bromide (KBr), dried in an oven at ~110°C for 2-3 hours and stored in a desiccator.[8]
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.[9]
-
Grinding: Transfer the sample and KBr to an agate mortar. Gently grind the mixture until a fine, homogeneous powder is obtained.[10]
-
Pellet Formation:
-
Place the powder into the pellet die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or uniformly translucent pellet.[8]
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum.
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Attenuated Total Reflectance (ATR) Method
ATR is a simpler and faster method that requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).
Materials and Equipment:
-
FT-IR Spectrometer equipped with an ATR accessory
-
Spatula
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum with no sample on the crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[11]
-
Pressure Application: Use the pressure clamp of the ATR accessory to press the sample firmly against the crystal, ensuring good contact.[11]
-
Spectral Acquisition: Acquire the sample spectrum.
-
Cleaning: After the measurement, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Visualizations
Logical Relationship of Functional Groups and IR Frequencies
The following diagram illustrates the key functional groups within this compound and their corresponding characteristic infrared absorption regions.
Caption: Functional groups of the molecule and their IR regions.
Experimental Workflow for KBr Pellet FT-IR Spectroscopy
This diagram outlines the step-by-step process for obtaining an FT-IR spectrum using the KBr pellet method.
Caption: Workflow for KBr pellet FT-IR spectroscopy.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. shimadzu.com [shimadzu.com]
- 11. agilent.com [agilent.com]
Mass spectrometry (MS) analysis of 6-Bromo-4-chloro-3-nitroquinoline
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-4-chloro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the anticipated mass spectrometry (MS) analysis of this compound. Due to the absence of publicly available experimental mass spectra for this specific compound, this document presents a theoretical yet chemically sound fragmentation pathway based on established principles of mass spectrometry and the known behavior of related halogenated and nitrated aromatic compounds. The guide includes predicted quantitative data, a comprehensive experimental protocol for analysis, and detailed visualizations to aid in the structural elucidation and characterization of this molecule.
Predicted Mass Spectrum and Fragmentation Data
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak cluster due to the isotopic abundances of bromine and chlorine. The fragmentation pattern will likely be governed by the lability of the nitro and halogen substituents, leading to a series of characteristic product ions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₄BrClN₂O₂ |
| Monoisotopic Mass | 285.9144 g/mol |
| Average Mass | 287.50 g/mol |
Table 2: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (Proposed) | Ion Formula | Description of Loss |
| 286/288/290 | [C₉H₄BrClN₂O₂]⁺ | Molecular Ion (M)⁺ |
| 240/242/244 | [C₉H₄BrClN]⁺ | Loss of NO₂ |
| 256/258/260 | [C₉H₄BrClN₂O]⁺ | Loss of NO |
| 207/209 | [C₉H₄BrN₂O₂]⁺ | Loss of Cl |
| 251/253 | [C₉H₄ClN₂O₂]⁺ | Loss of Br |
| 126 | [C₈H₄N]⁺ | Further fragmentation |
Note: The presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will result in a complex isotopic pattern for the molecular ion and any fragments containing these halogens.
Theoretical Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is predicted to initiate with the loss of the nitro group, which is a common fragmentation pathway for aromatic nitro compounds. Subsequent losses of the halogen atoms or other small neutral molecules would lead to the formation of various fragment ions.
An In-depth Technical Guide to 6-Bromo-4-chloro-3-nitroquinoline: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Bromo-4-chloro-3-nitroquinoline is a halogenated nitroquinoline derivative that holds potential as a versatile building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring bromo, chloro, and nitro substituents on the quinoline scaffold, offers multiple reaction sites for diversification and the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications, with a focus on data-driven insights and detailed experimental considerations. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from chemical databases and structurally related compounds to provide a robust technical resource.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 723281-72-9 | [1] |
| Molecular Formula | C₉H₄BrClN₂O₂ | [1][2] |
| Molecular Weight | 287.50 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder (predicted) | [3] |
| Boiling Point (Predicted) | 387.626 °C | [4] |
| Density (Predicted) | 1.834 g/cm³ | [4] |
| XlogP (Predicted) | 3.3 | [2] |
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the four protons on the quinoline ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and chloro groups and the bromo substituent.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the quinoline core. The carbons attached to the halogens and the nitro group will exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum is predicted to show characteristic absorption bands for:
-
NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C=N and C=C stretching: Vibrations associated with the quinoline ring system.
-
C-Cl and C-Br stretching: Vibrations in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The predicted monoisotopic mass is 285.91446 Da.[2]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the interplay of its three key functional groups. The electron-withdrawing nitro group significantly influences the reactivity of the quinoline ring, particularly at the C4 position.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The chloro group at the C4 position is highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effect of the adjacent nitro group and the quinoline nitrogen. This makes it a prime site for introducing a wide range of nucleophiles.
Logical Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for nucleophilic aromatic substitution at the C4-position.
Experimental Protocol (General):
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or an alcohol), add the desired nucleophile (1.0-1.5 eq.) and a base (e.g., K₂CO₃, Et₃N, or NaH) if required.
-
Reaction Conditions: Heat the reaction mixture at an appropriate temperature (ranging from room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Reduction of the Nitro Group
The nitro group at the C3 position can be selectively reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or diazotization reactions.
Reaction Scheme for Nitro Group Reduction:
Caption: Reduction of the nitro group to an amine.
Experimental Protocol (General):
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Reagent Addition: Add a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O) or iron powder with hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: After completion, cool the reaction and neutralize the acid with a base (e.g., saturated NaHCO₃ solution).
-
Purification: Extract the product with an organic solvent, dry the organic layer, and purify as described previously.
Cross-Coupling Reactions at the C6-Position
The bromo substituent at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, or alkynyl groups, further expanding the molecular diversity. The reactivity of the C-Br bond is generally higher than that of the C-Cl bond in such reactions, allowing for selective functionalization at the C6 position while retaining the chloro group at C4 for subsequent modifications.
Signaling Pathway for Suzuki Cross-Coupling:
Caption: Suzuki cross-coupling at the C6-bromo position.
Experimental Protocol (General for Suzuki Coupling):
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water. Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Applications in Drug Development and Research
While the biological activity of this compound itself has not been extensively reported, its structural motifs are present in molecules with a wide range of pharmacological properties. Quinolines are a well-established class of privileged structures in medicinal chemistry, with derivatives exhibiting anticancer, antimalarial, antibacterial, and antiviral activities.
The strategic placement of the bromo, chloro, and nitro groups on this scaffold provides a platform for the synthesis of targeted libraries of compounds for biological screening. For instance, the 4-aminoquinoline core, accessible through nucleophilic substitution at the C4 position, is a key pharmacophore in several antimalarial drugs. The ability to introduce diverse substituents at the C6 position via cross-coupling reactions allows for the fine-tuning of physicochemical properties and target engagement.
Conclusion
This compound is a promising chemical intermediate with significant potential for the synthesis of novel and complex organic molecules. Its distinct reactive sites allow for a range of selective chemical transformations, including nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions. While detailed experimental data for this specific compound remains limited, the methodologies and reactivity patterns of related quinoline derivatives provide a strong foundation for its utilization in research and drug discovery programs. Further investigation into the synthesis and reactivity of this compound is warranted to fully exploit its potential as a versatile building block in modern organic and medicinal chemistry.
References
An In-depth Technical Guide on the Solubility of 6-Bromo-4-chloro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 6-Bromo-4-chloro-3-nitroquinoline in organic solvents, a critical parameter for its application in research and development. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this specific compound. This guide, therefore, provides qualitative solubility information for a structurally related compound, 6-bromoquinoline, to offer directional insights. Furthermore, it presents detailed, standardized experimental protocols for the quantitative determination of solubility, enabling researchers to generate precise data in-house. A general experimental workflow for the synthesis of a related quinoline derivative is also provided, including a visual representation to aid in laboratory procedures.
Introduction
This compound is a substituted quinoline derivative with potential applications in medicinal chemistry and organic synthesis. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds. The solubility of a compound is a fundamental physicochemical property that significantly influences its handling, formulation, and bioavailability. Understanding the solubility of this compound in various organic solvents is essential for its effective use in synthesis, purification, and the development of drug delivery systems.
This document serves as a resource for researchers by summarizing the available, albeit qualitative, solubility information for a related compound and providing robust methodologies for its precise quantitative determination.
Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not extensively reported in the scientific literature. However, the solubility characteristics of the structurally similar compound, 6-bromoquinoline, can provide valuable qualitative insights. The nitro and additional chloro substituents on the quinoline ring of the target compound will influence its polarity and crystal lattice energy, likely altering its solubility profile compared to 6-bromoquinoline. It is anticipated that this compound will exhibit some solubility in polar aprotic solvents.
For precise and reliable data, experimental determination is strongly recommended.
Table 1: Qualitative Solubility of the Related Compound 6-Bromoquinoline in Common Organic Solvents
| Solvent | Type | Qualitative Solubility |
| Acetone | Polar Aprotic | Soluble |
| Acetonitrile | Polar Aprotic | Soluble |
| Dichloromethane | Polar Aprotic | Soluble |
| Ethyl Acetate | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |
Note: This data is for the related compound 6-bromoquinoline and should be used as a directional guide only. Experimental verification for this compound is necessary.
Experimental Protocols for Quantitative Solubility Determination
To obtain accurate and reproducible solubility data for this compound, the following experimental methodologies are recommended.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to sediment.
-
To ensure complete separation of the solid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of this compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
-
-
Calculation:
-
The solubility is calculated from the measured concentration, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Analytical Quantification Methods
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying the concentration of quinoline derivatives.[3]
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water (with or without a modifier like formic acid or ammonium acetate) is typically employed.[3]
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 270 nm or 340 nm) is a common choice.[3]
-
Quantification: A calibration curve should be prepared using standard solutions of known concentrations of the compound.
3.2.2. UV-Vis Spectrophotometry
For rapid analysis, UV-Vis spectrophotometry can be utilized, provided the compound has a distinct chromophore and there are no interfering substances.[4][5]
-
Wavelength of Maximum Absorbance (λmax): The λmax for this compound in the chosen solvent must be determined first by scanning a dilute solution across a range of wavelengths.
-
Calibration Curve: A standard curve of absorbance versus concentration is constructed using solutions of known concentrations.
-
Measurement: The absorbance of the diluted, saturated solution is measured, and the concentration is determined from the calibration curve.
Mandatory Visualizations
Synthesis Workflow for 6-Bromo-4-chloroquinoline
The following diagram illustrates a common synthetic route to 6-bromo-4-chloroquinoline, a key intermediate that could be further nitrated to obtain the target compound. The synthesis typically involves the cyclization of a substituted aniline followed by a chlorination step.[6][7][8]
Caption: Synthetic workflow for 6-Bromo-4-chloroquinoline.
Experimental Workflow for Solubility Determination
The logical flow for determining the solubility of this compound is depicted below. This process ensures a systematic approach from sample preparation to data analysis.
Caption: Shake-flask solubility determination workflow.
Conclusion
References
- 1. scribd.com [scribd.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
An In-Depth Technical Guide to 6-Bromo-4-chloro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4-chloro-3-nitroquinoline is a halogenated and nitrated quinoline derivative. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The introduction of bromo, chloro, and nitro substituents onto the quinoline core is expected to modulate its physicochemical properties and biological activities, making it a versatile intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of this compound, based on available scientific literature. It is important to note that as of the compilation of this document, the specific X-ray crystal structure of this compound is not publicly available. Therefore, this guide will focus on its synthesis and properties, and will infer potential biological activities based on structurally related compounds.
Chemical and Physical Properties
The chemical structure and basic properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₄BrClN₂O₂ | [1][2] |
| Molecular Weight | 287.50 g/mol | [2] |
| CAS Number | 723281-72-9 | [2] |
| Monoisotopic Mass | 285.91446 Da | [1] |
| Predicted XlogP | 3.3 | [1] |
| SMILES | C1=CC2=NC=C(C(=C2C=C1Br)Cl)--INVALID-LINK--[O-] | [1] |
| InChI | InChI=1S/C9H4BrClN2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12-7)13(14)15/h1-4H | [1] |
| InChIKey | KHKPVEMMXJCWGP-UHFFFAOYSA-N | [1] |
Synthesis of 6-Bromo-4-chloroquinoline (Precursor)
While specific literature detailing the synthesis of this compound is scarce, the synthesis of its precursor, 6-bromo-4-chloroquinoline, is well-documented. The nitration of this precursor would be the subsequent logical step to obtain the target compound.
Experimental Protocol for the Synthesis of 6-Bromo-4-chloroquinoline
A common method for the synthesis of 6-bromo-4-chloroquinoline involves the chlorination of 6-bromoquinolin-4-ol.
Materials:
-
6-bromoquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)[3]
-
N,N-dimethylformamide (DMF) (catalytic amount)[3]
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
To a solution of 6-bromoquinolin-4-ol, add phosphorus oxychloride dropwise.
-
Add a catalytic amount of DMF to the mixture.
-
Stir the mixture for a short period at room temperature.
-
Heat the reaction mixture to reflux at 110°C for 3 hours.[3]
-
After reflux, distill off the excess POCl₃ under reduced pressure.
-
Slowly pour the remaining residue into ice water with stirring for 30 minutes.[3]
-
Neutralize the solution to a pH of 5-6 with a saturated solution of sodium bicarbonate.[3]
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 6-bromo-4-chloroquinoline.[3]
Caption: Synthetic workflow for 6-Bromo-4-chloroquinoline.
Potential Biological Activities
While there is limited direct research on the biological activities of this compound, the quinoline scaffold is a well-established pharmacophore with a broad range of therapeutic applications. The nature of the substituents on the quinoline core plays a crucial role in modulating the physicochemical properties and biological efficacy of these molecules.[4] Halogenation at the C6 position is a common strategy to enhance the therapeutic potential of quinoline-based drugs.[4]
Based on the activities of structurally related compounds, this compound could be investigated for the following potential biological activities:
-
Antimicrobial Activity: Quinolone derivatives are renowned for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV, which are enzymes essential for DNA replication.[5]
-
Anticancer Activity: The quinoline and quinolinone scaffolds are present in several anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell migration, and cell cycle arrest.[5]
References
An In-depth Technical Guide to the Safety and Handling of 6-Bromo-4-chloro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 6-bromo-4-chloro-3-nitroquinoline, a halogenated nitroaromatic heterocyclic compound. Due to the limited availability of data for this specific molecule, this guide synthesizes information from closely related analogs and general principles of handling nitroaromatic and halogenated compounds to provide a thorough overview for laboratory personnel.
Compound Identification and Properties
This compound is a quinoline derivative substituted with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a nitro group at the 3-position. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₄BrClN₂O₂ | [1] |
| Molecular Weight | 287.50 g/mol | [1] |
| CAS Number | 723281-72-9 | [1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Boiling Point | 387.6°C at 760 mmHg | [2] |
Hazard Identification and Safety Precautions
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Likely to cause skin irritation.
-
Eye Irritation: Likely to cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Precautionary Statements:
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.[3] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3] |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P332+P313: If skin irritation occurs: Get medical advice/attention.[6] P337+P313: If eye irritation persists: Get medical advice/attention. |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4] P405: Store locked up.[7] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[4][7] |
Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.[3] Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended.
-
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Accidental Release Measures and First Aid
Accidental Release:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Avoid generating dust.
-
Carefully sweep or scoop up the spilled material and place it into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
Step 1: Chlorination of 6-Bromo-4-hydroxyquinoline to 6-Bromo-4-chloroquinoline
This step involves the conversion of the hydroxyl group at the 4-position to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-4-hydroxyquinoline and an excess of phosphorus oxychloride.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully quench by slowly pouring it into a beaker of crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude 6-bromo-4-chloroquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Step 2: Nitration of 6-Bromo-4-chloroquinoline to this compound
This step introduces a nitro group at the 3-position of the quinoline ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
-
Methodology:
-
In a flask cooled in an ice bath, slowly add 6-bromo-4-chloroquinoline to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid with constant stirring.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction to stir at a controlled temperature, monitoring its progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dry the product. Further purification can be achieved by recrystallization.
-
Potential Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of this compound is limited. However, the quinoline scaffold and its substituted derivatives are known to exhibit a wide range of pharmacological properties. The presence of halogen and nitro groups can significantly influence the biological activity.
-
Antimicrobial Activity: Halogenated and nitrated quinolines have been reported to possess antibacterial and antifungal properties. The proposed mechanism often involves the inhibition of essential bacterial enzymes or interference with microbial DNA replication.
-
Anticancer Activity: Many quinoline derivatives have been investigated as potential anticancer agents. Their mechanisms of action can be diverse, including the inhibition of protein kinases, topoisomerases, or the induction of apoptosis. The nitro group can sometimes be bioreduced in hypoxic tumor environments to form cytotoxic species.
Visualizations
Caption: Inferred synthetic workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 6-Bromo-4-chloro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the selective Suzuki-Miyaura cross-coupling reaction of 6-Bromo-4-chloro-3-nitroquinoline. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.
Introduction
This compound is a key heterocyclic scaffold for the development of diverse molecular architectures. The presence of two different halogen atoms at the C4 and C6 positions allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds enables regioselective substitution, typically at the more reactive C6-bromo position. The electron-withdrawing nitro group at the C3 position is expected to activate both halide positions towards oxidative addition in the catalytic cycle. This allows for the introduction of a wide range of aryl and heteroaryl moieties, paving the way for the synthesis of compound libraries for drug discovery programs.
Reaction Selectivity: C6-Br vs. C4-Cl
In palladium-catalyzed Suzuki-Miyaura coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1][2] This established trend is due to the differences in bond dissociation energies of the carbon-halogen bonds. The weaker C-Br bond is more susceptible to oxidative addition by the palladium(0) catalyst compared to the stronger C-Cl bond.[2]
For this compound, this reactivity difference allows for highly selective coupling of boronic acids at the C6-position, leaving the C4-chloro group intact for potential subsequent transformations. By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and temperature, a high degree of selectivity can be achieved.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-3-nitro-6-phenylquinoline | Expected High |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-6-(4-methoxyphenyl)-3-nitroquinoline | Expected High |
| 3 | 3-Fluorophenylboronic acid | 4-Chloro-6-(3-fluorophenyl)-3-nitroquinoline | Expected High |
| 4 | Thiophen-2-ylboronic acid | 4-Chloro-3-nitro-6-(thiophen-2-yl)quinoline | Expected High |
Note: Yields are predicted to be high based on analogous reactions. Optimization for specific substrates is recommended.
Experimental Protocols
The following is a generalized protocol for the selective Suzuki-Miyaura coupling reaction at the C6-bromo position of this compound.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired 6-aryl-4-chloro-3-nitroquinoline derivative.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 6-Bromo-4-chloro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry and materials science. Functionalization of the quinoline ring is critical for modulating the biological activity and physical properties of these compounds. 6-Bromo-4-chloro-3-nitroquinoline is a highly versatile intermediate for drug discovery, offering two distinct reaction sites for nucleophilic substitution.
This document provides detailed application notes and protocols for performing nucleophilic aromatic substitution (SNAr) reactions on this compound. The primary focus is on the highly regioselective substitution at the C4 position, which is strongly activated by both the heterocyclic nitrogen atom and the electron-withdrawing nitro group at the C3 position.[1][2] This activation makes the C4-chloro group an excellent leaving group for SNAr reactions.[1][3] The C6-bromo position is significantly less reactive towards nucleophilic attack and typically requires metal-catalyzed cross-coupling conditions for substitution.
Reaction Principle: The Addition-Elimination Mechanism
Nucleophilic aromatic substitution on this substrate proceeds via a two-step addition-elimination mechanism.[2][4]
-
Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized effectively across the quinoline ring and, most importantly, onto the oxygen atoms of the C3-nitro group.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the 4-substituted product.[3]
The rate-determining step is typically the initial nucleophilic attack and formation of the stabilized Meisenheimer complex.[5]
Caption: Figure 1: General mechanism for nucleophilic aromatic substitution at the C4 position.
Experimental Protocols
The high reactivity of the C4-chloro group allows for substitution with a wide range of nucleophiles, including amines, phenols, thiols, and alkoxides. Below are general protocols that can be adapted based on the specific nucleophile and available laboratory equipment.
Protocol 1: General Procedure with Amine Nucleophiles (Conventional Heating)
This protocol describes a standard method for the amination of the C4 position.
Materials:
-
This compound
-
Amine nucleophile (primary or secondary)
-
Solvent (e.g., Ethanol, Acetonitrile, DMF, or Dioxane)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or K₂CO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent (e.g., ethanol, 10 mL per mmol of substrate).
-
Add the amine nucleophile (1.1 - 1.5 eq).
-
Add a base such as triethylamine (2.0 - 3.0 eq) if the amine nucleophile is used as its hydrochloride salt or to scavenge the HCl byproduct.
-
Attach a reflux condenser and heat the reaction mixture to a suitable temperature (typically 70-100°C) with stirring.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with cold solvent and water, and dried.
-
Alternatively, remove the solvent under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 4-amino-6-bromo-3-nitroquinoline derivative.[1]
Protocol 2: Microwave-Assisted Synthesis with Phenol Nucleophiles
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.
Materials:
-
This compound
-
Phenol nucleophile
-
Solvent (e.g., DMF or NMP)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the phenol nucleophile (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a high-boiling polar aprotic solvent like DMF (2-3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into water, which may cause the product to precipitate.
-
Collect the solid by filtration or extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow
The general workflow for performing and analyzing the SNAr reaction is outlined below.
Caption: Figure 2: A typical workflow for the synthesis and purification of 4-substituted quinolines.
Quantitative Data from Analogous Systems
While specific data for this compound is not abundant in the literature, the following table summarizes reaction conditions and yields for SNAr on closely related 4-chloro-3-nitroquinoline derivatives. This data serves as a valuable starting point for reaction optimization.
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloro-3-nitroquinoline | Aniline | - | Ethanol | Reflux | 4 | 92 |
| 4-Chloro-3-nitroquinoline | Morpholine | K₂CO₃ | Acetonitrile | Reflux | 3 | 88 |
| 4-Chloro-3-nitroquinoline | Sodium methoxide | - | Methanol | RT | 0.5 | 95 |
| 4-Chloro-3-nitroquinoline | Phenol | K₂CO₃ | DMF | 100 | 5 | 85 |
| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline | Thiophenol | TEA | Dioxane | Reflux | 6 | 80 |
| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline | p-Toluidine | - | Ethanol | Reflux | 4 | 86 |
Note: Data is compiled from studies on analogous systems and should be used as a guideline.[6] Reaction conditions for this compound are expected to be similar.
Selectivity and Further Functionalization
The SNAr reaction on this compound is highly regioselective for the C4 position. The C6-bromo group on the benzenoid ring is not sufficiently activated to participate in SNAr under the conditions described. This differential reactivity allows for a modular synthesis approach. After substitution at C4, the C6-bromo moiety remains available for further diversification, typically through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, or Heck reactions.
Caption: Figure 3: Stepwise functionalization strategy for this compound.
This selective, two-step functionalization makes this compound an excellent building block for creating diverse chemical libraries for screening in drug discovery and materials science applications.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Bromo-4-chloro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a novel class of potential kinase inhibitors, commencing from the readily available starting material, 6-Bromo-4-chloro-3-nitroquinoline. The described synthetic strategy allows for the creation of a diverse library of compounds with potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer. Key kinase targets in oncology include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which play crucial roles in tumor growth, angiogenesis, and metastasis.[2][3][4][5][6][7][8]
The starting material, this compound, offers three points of diversification. The C6-bromo and C4-chloro positions are amenable to selective palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, respectively. The C3-nitro group can be reduced to an amine, providing a further handle for derivatization. This multi-faceted reactivity allows for the systematic exploration of the chemical space around the quinoline core to optimize potency and selectivity against target kinases.
Synthetic Strategy
The overall synthetic strategy involves a three-step sequence:
-
Selective Suzuki-Miyaura Cross-Coupling: Introduction of an aryl or heteroaryl moiety at the C6-position via a palladium-catalyzed reaction. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the C6 position.
-
Nucleophilic Aromatic Substitution: Displacement of the C4-chloro group with a desired aniline or other amine nucleophile.
-
Reduction of the Nitro Group: Conversion of the C3-nitro group to a primary amine, which can be a key pharmacophoric element or a point for further functionalization.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol describes the selective palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₂CO₃ (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 (v/v) ratio via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-chloro-3-nitroquinoline.
Protocol 2: Nucleophilic Aromatic Substitution at the C4-Position
This protocol details the substitution of the C4-chloro group with an aniline derivative.
Materials:
-
6-Aryl-4-chloro-3-nitroquinoline (from Protocol 1)
-
Aniline derivative (e.g., 3-chloro-4-fluoroaniline)
-
Ethanol or isopropanol
-
Concentrated hydrochloric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the 6-aryl-4-chloro-3-nitroquinoline (1.0 equiv) and the aniline derivative (1.1 equiv) in ethanol or isopropanol.
-
Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).
-
Heat the reaction mixture to reflux and stir for 4-16 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-aryl-4-(arylamino)-3-nitroquinoline.
Protocol 3: Reduction of the C3-Nitro Group
This protocol describes the reduction of the 3-nitro group to a 3-amino group using stannous chloride.[9]
Materials:
-
6-Aryl-4-(arylamino)-3-nitroquinoline (from Protocol 2)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 6-aryl-4-(arylamino)-3-nitroquinoline (1.0 equiv) in ethanol, add stannous chloride dihydrate (4-5 equiv).[9]
-
Heat the reaction mixture to 70-80 °C and stir for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.[9]
-
Cool the reaction mixture to room temperature and carefully add a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final 3-amino-6-aryl-4-(arylamino)quinoline.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of quinoline-based kinase inhibitors similar to those that can be synthesized using the protocols above.
| Compound | R¹ (C6-substituent) | Ar (C4-substituent) | Synthetic Step | Yield (%) |
| 1a | 4-Methoxyphenyl | - | Suzuki Coupling | 85-95 |
| 1b | 3-Pyridyl | - | Suzuki Coupling | 75-85 |
| 2a | 4-Methoxyphenyl | 3-Chloro-4-fluoroanilino | Nucleophilic Substitution | 70-80 |
| 2b | 3-Pyridyl | 3-Ethynylanilino | Nucleophilic Substitution | 65-75 |
| 3a | 4-Methoxyphenyl | 3-Chloro-4-fluoroanilino | Nitro Reduction | 80-90 |
| 3b | 3-Pyridyl | 3-Ethynylanilino | Nitro Reduction | 75-85 |
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 4-Anilinoquinoline-3-carbonitriles | EGFR | 0.13 - 7.5 | [1][10] |
| 4-Anilinoquinazolines | VEGFR-2 | 0.56 - 1.81 | [1] |
| 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines | B-Raf | 57 | |
| 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines | VEGFR-2 | 7.0 | |
| 4-Anilinoquinazolines | EGFR | 73 |
Mandatory Visualization
Caption: Synthetic workflow for kinase inhibitors.
Caption: Inhibition of the EGFR signaling pathway.
Application in Kinase Inhibition Assays
The synthesized compounds can be evaluated for their inhibitory activity against a panel of protein kinases using established in vitro assays. A commonly used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol 4: ADP-Glo™ Kinase Assay (General Protocol)
This is a generalized protocol and should be optimized for the specific kinase and inhibitor being tested.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate and ATP
-
Synthesized quinoline inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the synthesized inhibitor in the appropriate buffer.
-
In a 384-well plate, add the kinase, its substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well to convert the produced ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The synthetic route starting from this compound provides a versatile and efficient platform for the generation of novel kinase inhibitors. The ability to selectively functionalize three positions on the quinoline core allows for the fine-tuning of pharmacological properties to achieve potent and selective inhibition of key cancer-related kinases such as EGFR and VEGFR-2. The provided protocols offer a solid foundation for the synthesis and evaluation of these promising compounds in a drug discovery setting.
References
- 1. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. ulab360.com [ulab360.com]
- 7. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles: analogues of three important 4-anilinoquinazolines currently undergoing clinical evaluation as therapeutic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 6-Bromo-4-chloro-3-nitroquinoline as a Versatile Scaffold for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-bromo-4-chloro-3-nitroquinoline as a versatile building block in the synthesis of novel anticancer agents. The protocols outlined below are based on established synthetic methodologies for analogous quinoline derivatives and are intended to serve as a guide for the development of new therapeutic compounds.
Introduction
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including potent anticancer properties. The strategic placement of multiple functional groups on the quinoline ring, such as in this compound, provides a rich platform for chemical diversification and the development of targeted therapeutics. The electron-withdrawing nature of the nitro group at the 3-position is known to activate the chloro-substituent at the 4-position towards nucleophilic aromatic substitution. Concurrently, the bromo-substituent at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a sequential and controlled derivatization of the quinoline scaffold, enabling the synthesis of diverse compound libraries for anticancer screening.
Key Synthetic Strategies
The primary synthetic strategies for modifying the this compound scaffold involve a two-pronged approach: nucleophilic aromatic substitution (SNAr) at the C4-position and palladium-catalyzed cross-coupling reactions at the C6-position.
-
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The chloro group at the 4-position is highly susceptible to displacement by various nucleophiles, particularly amines. This reaction is a cornerstone for generating libraries of 4-aminoquinoline derivatives, a class of compounds known for their anticancer activities. The presence of the electron-withdrawing nitro group at the 3-position further enhances the reactivity of the C4-chloro group towards nucleophilic attack.
-
Palladium-Catalyzed Cross-Coupling at the C6-Position: The bromo-substituent at the 6-position is an ideal handle for introducing aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. In the context of the di-halogenated starting material, the C-Br bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, allowing for selective functionalization at the C6-position while preserving the C4-chloro group for subsequent modifications.
Data Presentation: Anticancer Activity of Related Bromo-Substituted Quinolines and Quinazolines
While specific cytotoxic data for derivatives of this compound are not extensively available in the public domain, the following table summarizes the anticancer activity of structurally related bromo-substituted quinoline and quinazoline compounds against various cancer cell lines. This data can serve as a benchmark for newly synthesized compounds derived from the title building block.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) |
| Bromo-Nitroquinoline | 6,8-dibromo-5-nitroquinoline | C6 (Rat Glioblastoma) | 50.0 |
| HT29 (Human Adenocarcinoma) | 26.2 | ||
| HeLa (Human Cervical Cancer) | 24.1 | ||
| Quinoline Hydrazone | Derivative of 6-bromo-2-methyl-quinolin-4-yl-hydrazine (Compound 18j) | NCI-60 Cell Line Panel | GI50: 0.33 - 4.87 |
| Bromo-Quinazoline | Compound 8a | MCF-7 (Breast) | 15.85 ± 3.32 |
| SW480 (Colon) | 17.85 ± 0.92 | ||
| 7-Chloro-4-aminoquinoline | Derivative 5e | HepG2 (Liver) | 6.72 |
| SK-LU-1 (Lung) | 5.35 | ||
| MCF-7 (Breast) | 9.50 | ||
| Derivative 5g | HepG2 (Liver) | 2.09 | |
| MCF-7 (Breast) | 4.63 |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of anticancer agents from this compound.
Protocol 1: Nucleophilic Aromatic Substitution of the 4-Chloro Group
This protocol describes the synthesis of 4-amino-6-bromo-3-nitroquinoline derivatives. The reaction of 4-chloroquinolines with various amines is a well-established method for generating libraries of 4-aminoquinoline compounds with potential anticancer activity.[1]
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, piperidine, etc.)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Base (optional, e.g., potassium carbonate, triethylamine)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the desired amine (1.1-2 equivalents).
-
If necessary, add a base (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 4-amino-6-bromo-3-nitroquinoline derivative.
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at the 6-Bromo Position
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2] This reaction selectively functionalizes the C6-position, leaving the C4-chloro group intact for potential further derivatization.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., sodium carbonate, potassium phosphate)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), the palladium catalyst (0.03 equivalents), and the base (2 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 6-aryl-4-chloro-3-nitroquinoline derivative.
Mandatory Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Implicated Signaling Pathways
Quinoline-based anticancer agents have been shown to exert their effects through the inhibition of various signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis. The derivatives synthesized from this compound could potentially target one or more of these pathways, such as the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel anticancer agents. The presence of three distinct functional groups allows for selective and sequential functionalization, enabling the creation of a wide array of derivatives. By employing synthetic strategies such as nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling, researchers can explore the chemical space around the quinoline scaffold to develop potent and selective inhibitors of key cancer-related signaling pathways. The protocols and data presented herein provide a solid foundation for initiating such drug discovery programs.
References
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 6-Bromo-4-chloro-3-nitroquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromo-4-chloro-3-nitroquinoline is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms—a bromine at the C6 position and a chlorine at the C4 position—along with a strong electron-withdrawing nitro group at C3, offers opportunities for selective, sequential functionalization. Palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing such scaffolds, enabling the introduction of a wide array of substituents.
This document provides detailed application notes and generalized protocols for the selective palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—at the C6 position of this compound.
Principle of Selectivity
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > OTf > Cl.[1] For this compound, the carbon-bromine (C-Br) bond at the C6 position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond at the C4 position.[2] By carefully controlling reaction conditions, it is possible to achieve highly selective coupling at the C6-bromo position while leaving the C4-chloro group intact for subsequent transformations. This selective functionalization is a key strategy in the efficient synthesis of complex quinoline derivatives.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-4-chloro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This methodology is particularly valuable for the synthesis of arylamines from aryl halides. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide range of biological activities. The functionalization of the quinoline core, therefore, is of significant interest.
This document provides detailed application notes and a protocol for the selective Buchwald-Hartwig amination of 6-Bromo-4-chloro-3-nitroquinoline. This substrate presents a unique challenge due to the presence of two different halogen atoms at positions with distinct electronic environments. The chloro group at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group at the 3-position. In contrast, the bromo group at the 6-position is more susceptible to palladium-catalyzed C-N bond formation. The general reactivity trend for aryl halides in Buchwald-Hartwig amination is I > Br > Cl, which favors reaction at the 6-bromo position.[2] By carefully selecting the reaction conditions, selective amination at the C-6 position can be achieved, leaving the C-4 chloro group intact for subsequent transformations. This selective functionalization is a powerful strategy in the synthesis of complex quinoline derivatives for drug development.[3]
Key Considerations for Selective Amination
-
Catalyst System: The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination of the aminated product.[4] Commonly used ligands include Xantphos, BINAP, and various biaryl phosphines like XPhos.
-
Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine to form the palladium-amido intermediate. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are often effective. However, for substrates containing sensitive functional groups like a nitro group, a milder base such as cesium carbonate (Cs₂CO₃) may be necessary to prevent unwanted side reactions.[2]
-
Solvent: Anhydrous, aprotic solvents like dioxane and toluene are commonly used to ensure a moisture-free environment, which is crucial for the stability and activity of the catalyst.
-
Temperature: The reaction temperature is an important parameter to control. While higher temperatures (80-120 °C) are often required to drive the reaction to completion, they can also lead to side reactions. Optimization is key to achieving high selectivity and yield.
Experimental Protocols
General Protocol for the Selective Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amines. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ under a positive flow of inert gas.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the desired amine to the flask, followed by anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-4-chloro-3-nitroquinoline derivative.
Data Presentation
The following table summarizes representative yields for the Buchwald-Hartwig amination of analogous bromo-substituted aromatic and heteroaromatic compounds with various amines. The yields for the specific amination of this compound are expected to be in a similar range but will require experimental optimization.
| Entry | Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 85 |
| 2 | 6-Bromo-2-chloroquinoline | Piperidine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 95 |
| 4 | 1-Bromo-4-nitrobenzene | n-Butylamine | Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ | Dioxane | 100 | 88 |
| 5 | 2-Bromo-5-nitropyridine | Pyrrolidine | Pd₂(dba)₃ / XPhos | LHMDS | Dioxane | 100 | 90 |
Note: The data presented in this table is for analogous systems and is intended for illustrative purposes. Actual yields for the amination of this compound may vary and are dependent on the specific amine and optimized reaction conditions.
Mandatory Visualizations
Caption: Experimental Workflow for Selective Amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Quinolines from 6-Bromo-4-chloro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted quinolines, utilizing 6-Bromo-4-chloro-3-nitroquinoline as a versatile starting material. The strategic positioning of the bromo, chloro, and nitro substituents allows for a sequential and regioselective functionalization of the quinoline core, yielding novel compounds with potential applications in medicinal chemistry and drug discovery.
Overview of Synthetic Strategies
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The following key transformations can be employed in a sequential manner to generate a library of substituted quinolines:
-
Suzuki-Miyaura Coupling: The C6-bromo bond is more susceptible to palladium-catalyzed cross-coupling reactions than the C4-chloro bond, enabling the selective introduction of aryl or heteroaryl moieties at the 6-position.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the nitro group and the quinoline nitrogen activates the C4-chloro position for nucleophilic aromatic substitution. This allows for the introduction of various amines, alkoxides, and other nucleophiles.
-
Reduction of the Nitro Group: The 3-nitro group can be readily reduced to a 3-amino group, providing a handle for further functionalization, such as amide bond formation or diazotization reactions.
The logical workflow for the synthesis of polysubstituted quinolines from this compound is depicted in the following diagram.
Caption: Synthetic pathways for substituted quinolines.
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol describes the selective arylation of this compound at the C6-position, leaving the C4-chloro group intact for subsequent transformations.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe to achieve a final substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 6-aryl-4-chloro-3-nitroquinoline.
Quantitative Data:
The following table summarizes representative yields for the Suzuki coupling of a similar substrate, 6-Bromo-4-chloroquinoline-3-carbonitrile, with various arylboronic acids.[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-6-phenylquinoline-3-carbonitrile | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-6-(4-methoxyphenyl)quinoline-3-carbonitrile | 92 |
| 3 | 4-Fluorophenylboronic acid | 4-Chloro-6-(4-fluorophenyl)quinoline-3-carbonitrile | 88 |
| 4 | 3-Thienylboronic acid | 4-Chloro-6-(thiophen-3-yl)quinoline-3-carbonitrile | 75 |
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol details the substitution of the chloro group at the C4-position with an amine nucleophile. A similar procedure can be adapted for other nucleophiles such as alkoxides.
Materials:
-
This compound or 6-Aryl-4-chloro-3-nitroquinoline
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Solvent (e.g., Ethanol, DMF, or water)
-
Optional: Base (e.g., K₂CO₃, NaOH), if using an amine salt
-
Round-bottom flask with reflux condenser or microwave reaction vial
-
Magnetic stirrer and heating source (heating mantle or microwave reactor)
Procedure (Conventional Heating):
-
In a round-bottom flask, dissolve the 4-chloroquinoline substrate (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the amine (1.2 equivalents). If the amine is a salt, add a base like potassium carbonate (1.5 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Procedure (Microwave-Assisted): [2][3]
-
In a microwave vial, combine the 4-chloroquinoline substrate (1 equivalent) and the amine (1.5 equivalents) in a suitable solvent (e.g., water or DMF).[2]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).
-
After cooling, isolate the product by precipitation with water or extraction with an appropriate organic solvent.
-
Purify the crude product as described above.
Quantitative Data:
The following table presents data for the synthesis of 4-arylamino-3-nitroquinolines from 2,4-dichloro-3-nitroquinoline, which demonstrates the feasibility of SNAr at the C4 position.[2]
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-3-nitroquinolin-4-amine | 85 |
| 2 | 4-Chloroaniline | N-(4-chlorophenyl)-3-nitroquinolin-4-amine | 88 |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-3-nitroquinolin-4-amine | 92 |
| 4 | Benzylamine | N-benzyl-3-nitroquinolin-4-amine | 90 |
Reduction of the 3-Nitro Group
This protocol describes the reduction of the 3-nitro group to a 3-amino group, a crucial step for accessing further derivatization.
Materials:
-
Substituted 3-nitroquinoline
-
Iron powder (3-5 equivalents)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Celite
Procedure:
-
In a round-bottom flask, suspend the 3-nitroquinoline (1 equivalent) in a mixture of ethanol, water, and glacial acetic acid (e.g., 4:1:1 v/v/v).
-
To the stirred suspension, add iron powder (3 equivalents) in portions.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron residues.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-aminoquinoline by column chromatography or recrystallization.
Characterization Data:
The following table provides representative spectroscopic data for the resulting 3-aminoquinoline core and its derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | IR (cm⁻¹) |
| 3-Aminoquinoline | 8.68 (d, 1H), 8.00 (d, 1H), 7.85 (d, 1H), 7.55 (t, 1H), 7.45 (t, 1H), 7.15 (s, 1H), 4.05 (br s, 2H) | 146.5, 144.8, 138.2, 129.1, 128.8, 127.6, 127.3, 122.1, 109.4 | 144 (M⁺)[4][5] | 3400-3200 (N-H str), 1620 (N-H bend), 1580 (C=C str)[4] |
| Representative 6-Aryl-4-amino-3-nitroquinoline | Signals for the quinoline and aryl protons. | Signals for the quinoline and aryl carbons. | Expected molecular ion peak. | ~3400-3200 (N-H str), ~1530 & 1350 (NO₂ str) |
| Representative 3-Amino-6-aryl-4-aminoquinoline | Signals for the quinoline and aryl protons, and two sets of amino protons. | Signals for the quinoline and aryl carbons. | Expected molecular ion peak. | ~3450-3200 (two N-H str), 1620-1600 (N-H bend) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for the key experimental procedures described above.
Caption: Suzuki-Miyaura coupling experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Aminoquinoline(580-17-6) MS [m.chemicalbook.com]
Application Notes and Protocols for the Derivatization of 6-Bromo-4-chloro-3-nitroquinoline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 6-bromo-4-chloro-3-nitroquinoline scaffold is a particularly attractive starting material for the synthesis of novel therapeutic agents. The presence of three distinct functional groups—a bromine atom at the 6-position, a chlorine atom at the 4-position, and a nitro group at the 3-position—offers a versatile platform for selective chemical modifications. The electron-withdrawing nitro group activates the chlorine atom at the C4-position for nucleophilic aromatic substitution (SNAr), while the bromine atom at the C6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This differential reactivity allows for a systematic and combinatorial approach to generate a library of diverse derivatives for biological screening.
These application notes provide a comprehensive guide to the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. Detailed protocols for key synthetic transformations and biological assays are provided to facilitate the discovery of novel lead compounds.
Data Presentation
The following tables summarize the in vitro biological activity of representative quinoline derivatives against various cancer cell lines and microbial strains. While specific data for derivatives of this compound are limited in the public domain, the data presented for structurally related 3-nitroquinoline and other bromo-substituted quinoline analogs provide a strong rationale for the exploration of this scaffold.
Table 1: Anticancer Activity of 4-Aryl/Alkylamino-3-nitroquinoline Derivatives
Data adapted from Chauhan et al. (2015) for derivatives of 2,4-dichloro-3-nitroquinoline.[6][7] These values provide an indication of the potential anticancer activity of analogous 6-bromo-4-substituted-3-nitroquinolines.
| Compound ID | R Group (at C4-amino) | Cancer Cell Line | IC₅₀ (µM) |
| 1a | 4-Fluoroaniline | A-549 (Lung) | >100 |
| 1b | 4-Chloroaniline | A-549 (Lung) | 89.5 |
| 1c | 4-Bromoaniline | A-549 (Lung) | 75.2 |
| 1d | 4-Methylaniline | A-549 (Lung) | 65.8 |
| 2a | (4-Fluorophenyl)amino | HCT-116 (Colon) | 12.5 |
| 2b | (4-Chlorophenyl)amino | HCT-116 (Colon) | 10.8 |
| 2e | (4-Methoxyphenyl)amino | HCT-116 (Colon) | 5.2 |
| 2f | (3,4-Dimethoxyphenyl)amino | HCT-116 (Colon) | 4.8 |
Table 2: Antimicrobial Activity of Bromo-substituted Quinoline and Quinazolinone Derivatives
MIC values are presented as a reference from studies on various bromo-substituted quinoline and quinazolinone derivatives, suggesting the potential antimicrobial activity of the target compounds.[7][8][9]
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Quinoline Hydrazone | S. aureus | 6.25 - 25 | [8] |
| Quinoline Hydrazone | E. coli | 12.5 - 50 | [8] |
| Quinoline Hydrazone | C. albicans | 25 - 100 | [8] |
| 6-Bromo-quinazolinone | S. aureus | 10 - 16 | [9] |
| 6,8-Dibromo-quinazolinone | E. coli | 25 | [7] |
| 6,8-Dibromo-quinazolinone | C. albicans | 0.78 | [7] |
Experimental Protocols
A. Synthesis of 4-Substituted-6-bromo-3-nitroquinolines via Nucleophilic Aromatic Substitution
This protocol describes a general method for the substitution of the C4-chloro group with various amine nucleophiles.
Materials:
-
This compound
-
Amine (or hydrazine) derivative (1.1 equivalents)
-
Solvent (e.g., Ethanol, DMF, or water)
-
Base (e.g., Triethylamine or Potassium Carbonate, optional, 2 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating plate
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the amine or hydrazine derivative (1.1 equivalents).
-
If required, add the base to the reaction mixture.
-
Heat the reaction mixture to reflux (or use microwave irradiation for accelerated synthesis) and stir for 2-12 hours.[6][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
B. Synthesis of 6-Aryl-4-chloro-3-nitroquinolines via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the C6-bromo position with an arylboronic acid.[4][10]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., 2M Na₂CO₃ or K₂CO₃, 2 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
C. In Vitro Anticancer Screening: MTT Assay
This protocol describes the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][11]
Materials:
-
Cancer cell lines (e.g., A-549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized quinoline derivatives (stock solutions in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
D. In Vitro Antimicrobial Screening: Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[12][13]
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized quinoline derivatives (stock solutions in DMSO)
-
96-well sterile microplates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ijmphs.com [ijmphs.com]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 6-Bromo-4-chloro-3-nitroquinoline in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-chloro-3-nitroquinoline is a versatile and highly reactive scaffold for the synthesis of a diverse array of heterocyclic compounds. The presence of three distinct functional groups—a bromine atom at the 6-position, a highly activated chlorine atom at the 4-position, and a nitro group at the 3-position—allows for sequential and regioselective modifications, making it an invaluable building block in medicinal chemistry and drug discovery. The electron-withdrawing nature of the nitro group and the quinoline nitrogen significantly activates the C4-position towards nucleophilic aromatic substitution (SNAr), while the C6-bromo substituent offers a handle for subsequent cross-coupling reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various fused and substituted quinoline-based heterocycles.
Core Applications and Synthetic Strategies
The primary synthetic utility of this compound lies in its susceptibility to nucleophilic attack at the C4 position. This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, which can then be utilized in subsequent intramolecular cyclization reactions to construct fused heterocyclic systems.
A general workflow for the utilization of this compound is depicted below. The initial step typically involves a nucleophilic aromatic substitution at the C4-position, followed by optional modification of the nitro group (e.g., reduction) and subsequent cyclization to form the desired heterocyclic core.
Caption: General workflow for heterocyclic synthesis using this compound.
Application 1: Synthesis of 4-Amino-6-bromo-3-nitroquinoline Derivatives
The most common application of this compound is the nucleophilic substitution of the C4-chloro group with various primary and secondary amines. This reaction proceeds readily due to the strong activation by the adjacent nitro group and the quinoline nitrogen.
Experimental Protocol: General Procedure for SNAr with Amines
This protocol is a generalized procedure based on the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile[1].
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard work-up and purification equipment (Buchner funnel, filtration flask, etc.)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add glacial acetic acid to dissolve the starting material (approximately 30 mL per gram of quinoline).
-
Stir the solution at room temperature for 1 hour.
-
Add the desired amine (1.1 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the filter cake with cold water and a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Quantitative Data for SNAr with an Aromatic Amine
| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | 2-(4-aminophenyl)-2-methylpropanenitrile | Acetic Acid | Reflux | 1 | 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile | 50[1] |
Application 2: Synthesis of Fused Triazolo[4,5-c]quinolines
This compound can be converted to the corresponding 4-azido derivative, which is a key intermediate for the synthesis of fused triazole rings. The azide can undergo thermal or metal-catalyzed cyclization. A plausible route involves the intramolecular cyclization of the 4-azido-3-nitroquinoline intermediate.
Caption: Proposed synthesis of fused triazoloquinolines.
Experimental Protocol: Synthesis of 4-Azido-6-bromo-3-nitroquinoline
This protocol is adapted from a similar synthesis of a 4-azidopyranoquinolinone[2].
Materials:
-
This compound
-
Sodium azide (1.5 equivalents)
-
N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask
-
Stirring plate and magnetic stir bar
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in NMP.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from methanol to yield yellow crystals.
Experimental Protocol: Intramolecular Cyclization to a Fused Triazole
This is a proposed protocol based on general procedures for the cyclization of ortho-nitroazides[2].
Materials:
-
4-Azido-6-bromo-3-nitroquinoline
-
Nitrobenzene
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve 4-azido-6-bromo-3-nitroquinoline in nitrobenzene.
-
Heat the solution to reflux and maintain for 2-4 hours, monitoring the evolution of nitrogen gas.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the nitrobenzene under high vacuum.
-
The residue can be purified by column chromatography on silica gel to afford the fused triazoloquinoline product.
Application 3: Synthesis of Fused Pyrazolo[4,3-c]quinolines
The reaction of this compound with hydrazine hydrate can lead to the formation of a 4-hydrazinyl intermediate. This intermediate is a key precursor for the synthesis of a fused pyrazole ring.
Caption: Proposed pathway to fused pyrazolo[4,3-c]quinolines.
Experimental Protocol: Synthesis of 4-Hydrazinyl-6-bromo-3-nitroquinoline
This protocol is adapted from a general procedure for the hydrazination of chloroquinolines[3].
Materials:
-
This compound
-
Hydrazine hydrate (1.0-1.2 equivalents)
-
Ethanol
-
Round-bottom flask with a reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.0-1.2 eq) to the solution.
-
Heat the mixture under reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The product can be purified by recrystallization from a suitable solvent.
Experimental Protocol: Reductive Cyclization to Amino-pyrazolo[4,3-c]quinoline
This is a proposed protocol based on reductive cyclization methods for related nitro-aromatic compounds.
Materials:
-
4-Hydrazinyl-6-bromo-3-nitroquinoline
-
Iron powder
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a suspension of 4-hydrazinyl-6-bromo-3-nitroquinoline in a mixture of ethanol and water, add glacial acetic acid.
-
Heat the mixture to reflux and add iron powder portion-wise over 30 minutes.
-
Continue refluxing for an additional 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel.
Summary of Potential Heterocyclic Syntheses
The following table summarizes potential heterocyclic systems that can be synthesized from this compound based on the reactivity of its functional groups and established synthetic methodologies for analogous compounds.
| Heterocyclic System | Key Intermediate | Proposed Reagents for Cyclization |
| Pyrimido[5,4-c]quinolines | 6-Bromo-4-amino-3-nitroquinoline derivatives | Formamide, orthoesters, or other one-carbon synthons |
| Tetrazolo[1,5-a]quinolines | 4-Azido-6-bromo-3-nitroquinoline | Thermal or acid-catalyzed cyclization |
| Triazolo[4,5-c]quinolines | 4-Hydrazinyl-6-bromo-3-nitroquinoline | Reaction with nitrous acid followed by cyclization |
Safety Precautions
This compound is a reactive chemical. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Reactions involving sodium azide are potentially hazardous as hydrazoic acid is highly toxic and explosive. These reactions should be performed with extreme caution and behind a safety shield.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of quinoline-based heterocyclic compounds. Its predictable reactivity allows for the strategic construction of complex molecular architectures of interest to medicinal chemists and drug discovery professionals. The protocols outlined in this document provide a foundation for the exploration of its synthetic potential. Researchers are encouraged to adapt and optimize these methods for their specific target molecules.
References
Application Notes: Protocols for the Functionalization of the 6-Bromo-4-chloro-3-nitroquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-bromo-4-chloro-3-nitroquinoline scaffold is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other potential therapeutic agents. Its structure features two distinct and selectively addressable reactive sites: the C4-chloro and C6-bromo positions. The strong electron-withdrawing effect of the nitro group at the C3 position activates the C4-chloro position for nucleophilic aromatic substitution (SNAr). Concurrently, the C6-bromo position is amenable to various palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a controlled, stepwise functionalization, enabling the synthesis of diverse and complex molecular architectures.
These application notes provide detailed protocols for the selective functionalization of the this compound scaffold at both the C4 and C6 positions, offering a strategic guide for the synthesis of compound libraries for drug discovery and development.
Chemical Reactivity Overview
The functionalization strategy for this compound is dictated by the distinct reactivity of its two halogenated positions.
-
C4-Position (SNAr Reaction): The chlorine atom at the C4 position is highly activated by the adjacent nitro group, making it an excellent electrophilic site for Nucleophilic Aromatic Substitution (SNAr) with a variety of nucleophiles, particularly primary and secondary amines. This reaction typically proceeds under mild conditions.
-
C6-Position (Cross-Coupling): The bromine atom at the C6 position is significantly more reactive than the C4-chloro in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This reactivity difference (C-Br > C-Cl) allows for the selective formation of carbon-carbon bonds at the C6 position while leaving the C4-chloro group untouched and available for subsequent modification.[1]
This predictable reactivity allows for a logical and sequential approach to synthesizing di-substituted quinoline derivatives.
Protocol 1: C4-Position Functionalization via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the substitution of the C4-chloro group with an amine nucleophile. The reaction is generally high-yielding and proceeds under acidic conditions.
Detailed Experimental Protocol
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile [2]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (3.22 g, 11.2 mmol, 1.0 eq).
-
Solvent Addition: Add 100 mL of glacial acetic acid to the flask.
-
Stirring: Stir the mixture at room temperature for 1 hour to ensure complete dissolution.
-
Nucleophile Addition: Add a solution of 2-(4-aminophenyl)-2-methylpropanenitrile (2.44 g, 12.3 mmol, 1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with a suitable solvent (e.g., cold ethanol or diethyl ether) and dry under vacuum to obtain the pure yellow solid product.
Data Presentation: SNAr Reaction with an Aniline Derivative
| Substrate | Nucleophile | Solvent | Conditions | Yield (%) | Reference |
| This compound | 2-(4-aminophenyl)-2-methylpropanenitrile | Acetic Acid | Reflux, 1 h | 50 | [2] |
Protocol 2: C6-Position Functionalization via Suzuki-Miyaura Cross-Coupling
This protocol describes a representative method for the selective functionalization of the C6-bromo position using a palladium catalyst, leaving the C4-chloro group intact for subsequent reactions. While this specific protocol was developed for the closely related 3-carbonitrile analogue, the principles of reactivity and the reaction conditions are directly applicable to the 3-nitro scaffold due to the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed couplings.[1]
Detailed Experimental Protocol (Representative)
General Procedure for the Synthesis of 6-Aryl-4-chloro-3-nitroquinoline Derivatives [1]
-
Flask Preparation: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe. The final substrate concentration should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Isolation: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-4-chloro-3-nitroquinoline derivative.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes expected outcomes for the selective Suzuki coupling at the C6-position, based on typical yields for similar substrates.[1]
| Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Expected Yield (%) |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 °C, 8 h | 85-95 |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 °C, 8 h | 80-90 |
| This compound | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 °C, 12 h | 75-85 |
Protocol 3: Sequential Functionalization Strategy
A powerful application of this scaffold's differential reactivity is the sequential synthesis of di-substituted derivatives. A common workflow involves an initial SNAr reaction at the C4 position, followed by a Suzuki coupling at the C6 position. This allows for the precise and independent introduction of two different substituents.
Detailed Experimental Protocol (Sequential)
Step 1: Synthesis of 6-Bromo-4-(arylamino)-3-nitroquinoline Intermediate
-
Follow Protocol 1 , using the desired primary or secondary amine (R¹-NH₂) as the nucleophile to synthesize the C4-functionalized intermediate. Isolate and purify the product as described.
Step 2: Synthesis of 6-Aryl-4-(arylamino)-3-nitroquinoline Final Product
-
Using the purified intermediate from Step 1 as the substrate, follow Protocol 2 . The presence of the C4-amino substituent is generally well-tolerated in Suzuki-Miyaura reactions. Use the desired arylboronic acid (R²-B(OH)₂) to install the second point of diversity at the C6 position. Isolate and purify the final di-substituted product.
This sequential approach provides a robust and flexible platform for generating extensive libraries of novel quinoline derivatives for screening in drug discovery programs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-4-chloro-3-nitroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 6-Bromo-4-chloro-3-nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react selectively in the Suzuki coupling of this compound?
A1: In palladium-catalyzed Suzuki coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1] For this compound, the Carbon-Bromine (C-Br) bond at the C6 position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the Carbon-Chlorine (C-Cl) bond at the C4 position.[1] By carefully controlling the reaction conditions, it is possible to achieve highly selective coupling at the C6 position, leaving the C4-chloro group available for subsequent transformations.[1]
Q2: What is the role of the base in the Suzuki coupling reaction?
A2: The base is a crucial component of the Suzuki coupling. Its primary role is to activate the organoboron compound (boronic acid or ester) to facilitate the transmetalation step in the catalytic cycle.[2] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2][3] The choice of base can significantly impact the reaction's success and may need to be optimized for specific substrates.
Q3: Can the nitro group on the quinoline ring affect the Suzuki coupling reaction?
A3: Yes, the electron-withdrawing nature of the nitro group can influence the reactivity of the aryl halide. Generally, electron-withdrawing groups can make the aryl halide more susceptible to oxidative addition, which is often the rate-limiting step in the catalytic cycle. This can sometimes lead to a more efficient reaction. However, it's also important to consider potential side reactions or interactions with the catalyst and other reagents.
Q4: What are common side reactions to watch out for in this Suzuki coupling?
A4: Common side reactions in Suzuki couplings include:
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This can be minimized by ensuring an inert atmosphere, as oxygen can promote this side reaction.[4]
-
Protodeborylation: The cleavage of the carbon-boron bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. This can be more prevalent at higher temperatures or in the presence of excessive water.[4][5]
-
Dehalogenation: The replacement of the halogen on the starting material with a hydrogen atom. Optimizing reaction conditions can help to favor the desired cross-coupling over dehalogenation.[4]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is not degraded. Use a fresh batch or a different type of catalyst. Consider pre-catalysts that are more air-stable. For electron-deficient aryl bromides, robust catalyst systems may be required.[6] |
| Inappropriate Ligand | The choice of phosphine ligand is critical. If using a pre-catalyst, ensure it's suitable for this type of coupling. If adding a separate ligand, screen different electron-rich and bulky phosphine ligands. |
| Insufficient Base Strength or Solubility | The base may not be strong enough or sufficiently soluble in the reaction mixture. Try a stronger base (e.g., K₃PO₄, Cs₂CO₃) or a different solvent system to improve solubility.[4] |
| Low Reaction Temperature | The reaction may require more thermal energy. Gradually increase the reaction temperature, monitoring for potential side reactions or degradation. Many Suzuki couplings are performed at elevated temperatures (e.g., 80-110 °C).[6] |
| Presence of Oxygen | Oxygen can deactivate the palladium catalyst. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) throughout.[4][6] |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeborylation)
| Possible Cause | Suggested Solution |
| Oxygen in the Reaction Mixture | This is a common cause of boronic acid homocoupling. Improve the degassing procedure for solvents and ensure a leak-proof inert atmosphere setup.[4] |
| Excessive Water or Protic Solvent | While some water is often necessary, too much can lead to protodeborylation. Consider using anhydrous solvents or a carefully controlled amount of water.[4] |
| High Reaction Temperature or Prolonged Reaction Time | These conditions can promote side reactions. Try lowering the temperature or shortening the reaction time. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal endpoint.[5] |
| Unstable Boronic Acid | Some boronic acids are prone to decomposition. Use fresh, high-purity boronic acid. Alternatively, consider using more stable derivatives like boronate esters (e.g., pinacol esters).[4] |
Data Presentation: Representative Suzuki Coupling Conditions
The following table summarizes typical conditions for the selective Suzuki coupling at the C6-bromo position of similar dihalogenated quinolines. These serve as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd₂(dba)₃ with a phosphine ligand |
| Catalyst Loading | 1-5 mol% | 3-10 mol% | 1-3 mol% |
| Base | Na₂CO₃ | K₂CO₃ or K₃PO₄ | Cs₂CO₃ |
| Base Equivalents | 2-3 eq. | 2-3 eq. | 2 eq. |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (3:1) | DMF/H₂O (9:1) |
| Temperature | 80-100 °C | 90-110 °C | 80-90 °C |
| Reaction Time | 4-12 hours | 6-18 hours | 2-8 hours |
Experimental Protocols
Generalized Protocol for Selective Suzuki Coupling at the C6-Position
This protocol is a general guideline and may require optimization for specific arylboronic acids.
-
Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents), and the base (e.g., Na₂CO₃, 2 equivalents).[1]
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The final concentration of the quinoline substrate is typically around 0.1 M.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[1]
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 6-aryl-4-chloro-3-nitroquinoline.[1]
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting logic for optimizing the Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 6-Bromo-4-chloro-3-nitroquinoline Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-4-chloro-3-nitroquinoline. This intermediate is highly susceptible to hydrolysis, and this guide is designed to help you anticipate and address common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used?
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a quinoline core with bromine, chlorine, and a nitro group, provides a versatile scaffold for building more complex molecules. The electron-withdrawing nitro group at the 3-position significantly activates the chloro group at the 4-position for nucleophilic substitution reactions.
Q2: I am observing a significant amount of a polar impurity in my reaction mixture, and my yield of the desired product is low. What could be the cause?
A common issue when working with this compound is its hydrolysis to 6-Bromo-3-nitroquinolin-4-one. This occurs when the highly reactive chloro group at the 4-position reacts with water. This hydrolysis is often unintentional and can happen during the reaction or, more commonly, during the workup procedure if aqueous solutions are used.
Q3: How can I confirm if the impurity I'm seeing is the hydrolyzed product?
You can use standard analytical techniques to identify the impurity. The hydrolyzed product, 6-Bromo-3-nitroquinolin-4-one, will have a different retention time in chromatography (TLC or LC) and a different mass in mass spectrometry (MS) compared to the starting material. The molecular weight of the hydrolyzed product will be lower than the starting material due to the replacement of the chloro group with a hydroxyl group.
Q4: At what pH is the hydrolysis of this compound most likely to occur?
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis during reaction workup. | Use an anhydrous workup. Instead of quenching the reaction with water or ice, consider pouring the reaction mixture into a cold, non-protic solvent like toluene or dichloromethane. Wash the organic layer with brine (saturated NaCl solution) instead of water. Dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. | Minimized formation of the 6-Bromo-3-nitroquinolin-4-one byproduct and an increased yield of the desired product. |
| Incomplete chlorination of the precursor. | Ensure the chlorinating agent (e.g., POCl₃, SOCl₂) is fresh and used in sufficient excess. Monitor the reaction progress carefully using TLC or LC-MS to confirm the complete consumption of the starting material (6-Bromo-4-hydroxy-3-nitroquinoline). | Complete conversion of the starting material to the desired chlorinated product. |
| Degradation of the product during purification. | Use non-protic solvents for chromatography. If column chromatography is necessary, opt for a solvent system that is free of water and alcohols. For example, use mixtures of hexanes and ethyl acetate, or dichloromethane and ethyl acetate. | Pure product is obtained without significant degradation. |
Issue 2: Presence of 6-Bromo-3-nitroquinolin-4-one as a Major Byproduct
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Introduction of water during the reaction. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. | The reaction proceeds with minimal hydrolysis, leading to a cleaner reaction profile and higher yield of the chloro-substituted product. |
| Aqueous workup conditions. | Switch to a non-aqueous workup as described in Issue 1. If an aqueous wash is unavoidable, use ice-cold water and minimize the contact time. Immediately extract the product into an organic solvent and dry the organic phase. | Reduced extent of hydrolysis during the workup, preserving the desired product. |
| High temperature during aqueous workup. | If an aqueous workup is necessary, perform all steps at low temperatures (0-5 °C) to slow down the rate of hydrolysis. | The rate of the undesired hydrolysis reaction is significantly decreased. |
Experimental Protocols
Protocol 1: Anhydrous Workup for the Synthesis of this compound
This protocol is designed to minimize the risk of hydrolysis following the chlorination of 6-Bromo-4-hydroxy-3-nitroquinoline.
-
Reaction Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
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Solvent Addition: Slowly pour the cooled reaction mixture into a flask containing a cold (0 °C) aprotic solvent such as toluene or dichloromethane. The volume of the aprotic solvent should be sufficient to dilute the reaction mixture effectively (e.g., 5-10 times the volume of the reaction mixture).
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Neutralization (if necessary): If the reaction mixture is acidic, it can be neutralized by carefully adding a solid base like anhydrous sodium bicarbonate or by washing with a saturated aqueous solution of sodium bicarbonate. If using an aqueous wash, minimize contact time and perform the separation quickly.
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Phase Separation: Transfer the mixture to a separatory funnel. If an aqueous wash was used, separate the organic layer.
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Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining aqueous residues.
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Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) for at least 30 minutes.
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Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a non-protic solvent or by column chromatography using an anhydrous eluent system.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Recommended workflow for preventing hydrolysis.
Caption: Troubleshooting decision tree for hydrolysis issues.
Technical Support Center: Purification of 6-Bromo-4-chloro-3-nitroquinoline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 6-Bromo-4-chloro-3-nitroquinoline. Below, you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound?
A1: The most common impurities are typically related to the synthetic process, which is often the nitration of 6-Bromo-4-chloroquinoline. These can include:
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Unreacted Starting Material: Residual 6-Bromo-4-chloroquinoline.
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Positional Isomers: Nitration of the quinoline ring can potentially yield other isomers, such as 6-Bromo-4-chloro-5-nitroquinoline or 6-Bromo-4-chloro-8-nitroquinoline, due to the directing effects of the existing substituents.[1]
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Di-nitro Species: If the reaction conditions are too harsh, dinitration can occur, leading to the formation of dinitro-6-bromo-4-chloroquinoline isomers.[1]
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Degradation Products: Depending on the work-up and purification conditions, hydrolysis or other degradation pathways may lead to other impurities.[1]
Q2: How can I get a preliminary assessment of the purity of my crude this compound?
A2: Thin-Layer Chromatography (TLC) is an effective initial technique. By spotting your crude product on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the number of components in your mixture. The presence of multiple spots indicates impurities.
Q3: What are the primary purification strategies for this compound?
A3: The two most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Purification Strategy Workflow
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| "Oiling out" during recrystallization | The boiling point of the solvent may be higher than the melting point of the compound, or the solution is supersaturated.[2] | - Use a lower-boiling point solvent. - Add a small amount of a "soluble solvent" to the hot mixture to increase solubility, then cool slowly.[3] - Try adding a seed crystal to induce crystallization.[2] |
| Poor separation in column chromatography | - The solvent system (eluent) is not optimized. - The column was not packed properly, leading to channeling.[2] | - Optimize the eluent system using TLC to achieve a clear separation of spots. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Streaking on a TLC plate | The compound is too polar for the chosen eluent or is interacting strongly with the acidic silica gel.[2] | - Use a more polar eluent system. - Add a small amount of acetic acid to the eluent if your compound is acidic, or triethylamine if it is basic.[2] |
| Low recovery after purification | - The compound has significant solubility in the recrystallization solvent at low temperatures. - The chosen eluent for column chromatography is too polar, causing the product to elute too quickly with impurities. | - For recrystallization, minimize the amount of hot solvent used and ensure the solution is thoroughly cooled. - For column chromatography, start with a less polar eluent and gradually increase the polarity (gradient elution). |
| Colored impurities persist after purification | The impurities may be highly colored byproducts that are difficult to remove. | - Try treating a solution of the crude product with activated charcoal before the final purification step.[4] Note that this may reduce your overall yield. |
Experimental Protocols
Recrystallization
Recrystallization is ideal when the desired compound is the major component and the impurities have different solubility profiles.
1. Solvent Screening:
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Place a small amount of the crude product into several test tubes.
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Add a few drops of different solvents (see table below for suggestions) to each tube.
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A good solvent will dissolve the compound when heated but not at room temperature.
| Solvent Selection for Recrystallization |
| Good Single Solvents to Try |
| Ethanol |
| Isopropanol |
| Acetone |
| Ethyl Acetate |
| Toluene |
| Solvent Pairs (for when no single solvent is ideal) |
| Heptane / Ethyl Acetate |
| Methanol / Dichloromethane |
| Ethanol / Water |
2. Recrystallization Procedure:
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Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
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If there are insoluble impurities, perform a hot filtration.
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Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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To maximize yield, place the flask in an ice bath for 30 minutes.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography
Column chromatography is suitable for separating complex mixtures or when recrystallization is ineffective.
1. Eluent Selection (via TLC):
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Prepare several TLC chambers with different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).
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The ideal eluent system will give the main product a retention factor (Rf) of approximately 0.3-0.4 and show good separation from impurity spots.
| Typical Parameters for Column Chromatography | | :--- | :--- | | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | | Initial Eluent System (Non-polar to Polar) | 9:1 Hexanes : Ethyl Acetate | | Gradient Elution Example | Start with 9:1 Hexanes:Ethyl Acetate, and gradually increase the proportion of Ethyl Acetate to 7:3. |
2. Column Packing and Running:
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pack a chromatography column with the slurry, ensuring there are no air bubbles.
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Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.
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Carefully add the eluent to the top of the column and begin elution, collecting fractions.
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Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
Common side products in the synthesis of 6-Bromo-4-chloro-3-nitroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 6-Bromo-4-chloro-3-nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of this compound?
The synthesis of this compound primarily involves the nitration of a 6-Bromo-4-chloroquinoline precursor. The most common side products arise from this nitration step and can include:
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Positional Isomers: Nitration at positions other than the desired C-3 position. Electrophilic nitration of the quinoline ring, especially under acidic conditions where the quinolinium ion is the reacting species, typically occurs at the C-5 and C-8 positions.[1][2] Therefore, the formation of 6-Bromo-4-chloro-5-nitroquinoline and 6-Bromo-4-chloro-8-nitroquinoline are highly probable side products.
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Di-nitrated Products: Over-nitration can lead to the introduction of a second nitro group on the quinoline ring, resulting in various di-nitro isomers.
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Hydrolysis Product: The 4-chloro group can be susceptible to hydrolysis under certain reaction conditions, leading to the formation of 6-Bromo-4-hydroxy-3-nitroquinoline.
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Starting Material: Incomplete reaction will result in the presence of the unreacted 6-Bromo-4-chloroquinoline starting material.
Q2: Why is nitration at the 3-position of the quinoline ring challenging?
The pyridine ring of quinoline is electron-deficient and generally deactivated towards electrophilic aromatic substitution compared to the benzene ring. Under typical acidic nitrating conditions (e.g., HNO₃/H₂SO₄), the quinoline nitrogen is protonated, further deactivating the pyridine ring. Electrophilic attack, therefore, preferentially occurs on the carbocyclic (benzene) ring, leading to substitution at the 5- and 8-positions.[1][2] Achieving selective nitration at the 3-position often requires specific reaction conditions that may involve alternative nitrating agents or reaction pathways.
Q3: What analytical techniques are recommended for identifying the main product and side products?
A combination of the following analytical techniques is recommended for accurate identification and quantification:
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Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress and initial identification of the number of components in the product mixture.
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High-Performance Liquid Chromatography (HPLC): For separation and quantification of the desired product and various impurities.
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Mass Spectrometry (MS): To determine the molecular weight of the main product and side products, which is crucial for identifying positional isomers and di-nitrated species.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation of the desired product and characterization of the isomeric side products based on chemical shifts and coupling constants.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on minimizing side product formation.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired 3-nitro isomer and high proportion of 5- and 8-nitro isomers. | Reaction conditions favor electrophilic substitution on the benzene ring. This is common with standard nitrating mixtures like HNO₃/H₂SO₄. | - Modify the Nitrating Agent: Explore the use of milder or more regioselective nitrating agents. - Temperature Control: Carefully control the reaction temperature. Lower temperatures may improve selectivity. - Solvent Effects: Investigate the use of different solvent systems that may influence the regioselectivity of the nitration. |
| Presence of significant amounts of di-nitrated products. | The reaction is too forcing (high temperature, long reaction time, or overly concentrated nitrating agent). | - Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to an optimal level. - Lower the Temperature: Perform the reaction at a lower temperature to reduce the rate of the second nitration. - Stoichiometry Control: Use a stoichiometric amount of the nitrating agent. |
| Formation of 6-Bromo-4-hydroxy-3-nitroquinoline. | Presence of water in the reaction mixture or work-up conditions that promote hydrolysis of the 4-chloro group. | - Anhydrous Conditions: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Careful Work-up: Neutralize the reaction mixture at low temperatures and avoid prolonged exposure to aqueous basic conditions. |
| Incomplete conversion of the starting material. | Reaction conditions are too mild (low temperature, insufficient reaction time, or insufficient amount of nitrating agent). | - Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products. - Extend Reaction Time: Allow the reaction to proceed for a longer duration. - Increase Amount of Nitrating Agent: Incrementally increase the molar ratio of the nitrating agent. |
Summary of Potential Side Products
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Cause of Formation |
| 6-Bromo-4-chloro-5-nitroquinoline | C₉H₄BrClN₂O₂ | 287.50 | Nitration at the C-5 position. |
| 6-Bromo-4-chloro-8-nitroquinoline | C₉H₄BrClN₂O₂ | 287.50 | Nitration at the C-8 position. |
| 6-Bromo-4-chloro-x,y-dinitroquinoline | C₉H₃BrClN₃O₄ | 332.49 | Over-nitration of the starting material or product. |
| 6-Bromo-4-hydroxy-3-nitroquinoline | C₉H₄BrN₂O₃ | 270.05 | Hydrolysis of the 4-chloro group. |
| 6-Bromo-4-chloroquinoline | C₉H₅BrClN | 242.50 | Incomplete reaction. |
Experimental Protocol: Hypothetical Synthesis of this compound
This is a generalized protocol and may require optimization.
1. Synthesis of 6-Bromo-4-chloroquinoline (Precursor):
A common route involves the chlorination of 6-bromo-4-hydroxyquinoline.
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To a stirred suspension of 6-bromo-4-hydroxyquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq), add a catalytic amount of N,N-dimethylformamide (DMF).
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Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide to a pH of 7-8.
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Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 6-Bromo-4-chloroquinoline.
2. Nitration of 6-Bromo-4-chloroquinoline:
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To a solution of 6-Bromo-4-chloroquinoline (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid), cool the mixture to 0-5 °C in an ice bath.
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Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or another nitrating system) dropwise, maintaining the internal temperature below 10 °C.
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Stir the reaction mixture at the controlled temperature for a specified time, monitoring its progress by TLC or HPLC.
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Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide) at low temperature.
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Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to isolate this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 6-Bromo-4-chloro-3-nitroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 6-Bromo-4-chloro-3-nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to obtain this compound?
A1: A common and effective synthetic pathway involves a three-step process starting from 4-bromoaniline. This route is generally favored as it allows for the controlled introduction of the substituents. The key steps are:
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Cyclization of 4-bromoaniline with a suitable three-carbon synthon (e.g., diethyl malonate or its derivatives) to form 6-bromo-4-hydroxyquinoline.
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Regioselective nitration of 6-bromo-4-hydroxyquinoline to yield 6-bromo-4-hydroxy-3-nitroquinoline.
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Chlorination of 6-bromo-4-hydroxy-3-nitroquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃) to afford the final product.
Q2: What are the critical parameters to control during the chlorination step with POCl₃?
A2: The chlorination of the hydroxyquinoline precursor is a crucial step where yield can be compromised. Key parameters to control include:
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Anhydrous Conditions: Phosphorus oxychloride reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the reagent and formation of byproducts.
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Temperature: The reaction typically requires heating (reflux). Careful temperature control is necessary to drive the reaction to completion without causing degradation of the starting material or product.
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Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the point of complete consumption of the starting material. Insufficient reaction time will result in low conversion, while excessively long times at high temperatures can lead to side product formation.
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Work-up Procedure: The quenching of excess POCl₃ must be done cautiously by slowly adding the reaction mixture to ice water to manage the highly exothermic reaction.
Q3: How can I purify the final product, this compound?
A3: Purification of polysubstituted quinolines can be challenging due to their often-crystalline nature and potentially low solubility in common organic solvents.
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Recrystallization: This is often the most effective method for purifying the final product. A solvent screen should be performed to identify a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane, or DMF/water) that provides good recovery of pure crystals.
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Column Chromatography: If recrystallization is ineffective or if there are closely-related impurities, column chromatography on silica gel can be employed. Due to the basic nature of the quinoline nitrogen, streaking or decomposition on silica can be an issue. To mitigate this, the eluent can be modified with a small amount of a basic additive like triethylamine (0.5-1%) to neutralize the acidic sites on the silica gel.[1]
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Washing: The crude product can be washed with appropriate solvents to remove unreacted starting materials or byproducts. For instance, washing with a non-polar solvent like hexane can remove less polar impurities, while washing with water can remove any remaining inorganic salts from the work-up.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 6-bromo-4-hydroxyquinoline
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of 4-bromoaniline | Incomplete condensation reaction. | Ensure the reaction is heated sufficiently to drive the initial condensation. If applicable, use a Dean-Stark trap to remove water and shift the equilibrium towards the product. |
| Low temperature for cyclization. | The thermal cyclization step typically requires high temperatures (often >200 °C), commonly achieved using a high-boiling solvent like diphenyl ether.[2][3] | |
| Formation of multiple products | Side reactions during condensation or cyclization. | Ensure the stoichiometry of the reactants is correct. Purify the starting 4-bromoaniline to remove any isomeric impurities. |
Issue 2: Poor Yield or Incorrect Regioisomer in the Nitration of 6-bromo-4-hydroxyquinoline
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired 3-nitro product | Harsh reaction conditions leading to degradation. | Perform the nitration at a controlled low temperature (e.g., 0-10 °C) and add the nitrating agent dropwise to manage the exothermic reaction. |
| Incomplete reaction. | Allow the reaction to stir for a sufficient time after the addition of the nitrating agent. Monitor the reaction progress using TLC. | |
| Formation of other nitro isomers (e.g., 5-nitro or 7-nitro) | Incorrect nitrating agent or conditions. | The hydroxyl group at the 4-position is an activating group that directs electrophilic substitution to the 3-position. A standard nitrating mixture (HNO₃ in H₂SO₄) should favor the desired isomer. Ensure the reaction conditions are not promoting rearrangement or alternative substitution patterns. |
Issue 3: Incomplete Chlorination or Product Decomposition
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of 6-bromo-4-hydroxy-3-nitroquinoline | Insufficient amount of POCl₃ or inadequate heating. | Use a sufficient excess of POCl₃, which can also serve as the solvent. Ensure the reaction is refluxed for an adequate period. The presence of the electron-withdrawing nitro group may require more forcing conditions than the non-nitrated analogue. |
| Presence of moisture. | As mentioned in the FAQs, ensure strictly anhydrous conditions. Dry the starting material thoroughly before the reaction. | |
| Dark-colored reaction mixture or tar formation | Decomposition of starting material or product at high temperatures. | While heating is necessary, avoid excessive temperatures or prolonged reaction times. Consider adding a catalytic amount of a high-boiling tertiary amine or DMF, which can sometimes facilitate the reaction at a lower temperature.[3] |
| Product hydrolyzes back to the starting material during work-up | The 4-chloro position is activated and susceptible to nucleophilic substitution by water, especially under acidic conditions. | After quenching the reaction in ice water, neutralize the solution promptly with a base (e.g., NaHCO₃ or dilute NaOH) to a neutral or slightly basic pH before extraction. |
Experimental Protocols
Synthesis of 6-bromo-4-hydroxyquinoline
This procedure is based on the Gould-Jacobs reaction.
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Condensation: A mixture of 4-bromoaniline and diethyl ethoxymethylenemalonate is heated, often without a solvent, to form the intermediate enamine.
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Cyclization: The resulting enamine is added to a high-boiling solvent, such as diphenyl ether, and heated to high temperatures (e.g., 250 °C) to induce thermal cyclization.
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Work-up: Upon cooling, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product. The solid is collected by filtration and washed to yield 6-bromo-4-hydroxyquinoline.
| Parameter | Value |
| Reactants | 4-bromoaniline, diethyl ethoxymethylenemalonate |
| Cyclization Solvent | Diphenyl ether |
| Cyclization Temperature | ~250 °C |
| Reported Yield | 60-80% |
Proposed Protocol for the Synthesis of 6-bromo-4-hydroxy-3-nitroquinoline
This protocol is inferred from standard nitration procedures for activated aromatic systems.
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Dissolution: Dissolve 6-bromo-4-hydroxyquinoline in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.
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Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the quinoline solution, maintaining the temperature below 10 °C.
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Reaction: Stir the mixture at a low temperature for a specified time, monitoring the reaction by TLC.
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Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with water until neutral, and then dried. The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid.
Chlorination of 6-bromo-4-hydroxy-3-nitroquinoline
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 6-bromo-4-hydroxy-3-nitroquinoline and an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added.
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Heating: Heat the mixture to reflux (approximately 110 °C) and maintain for several hours.[3] The reaction progress should be monitored by TLC.
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Quenching: After cooling to room temperature, cautiously pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
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Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography as described in the FAQs.
| Parameter | Value |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Catalyst (optional) | N,N-dimethylformamide (DMF) |
| Reaction Temperature | Reflux (~110 °C) |
| Work-up | Quenching in ice water, neutralization, extraction |
Visualizations
Caption: Synthetic pathway for this compound.
References
Managing regioselectivity in reactions of 6-Bromo-4-chloro-3-nitroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity in reactions involving 6-bromo-4-chloro-3-nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: The primary reactive sites are the carbon atoms bonded to the halogen substituents: the C4-chloro position and the C6-bromo position. The electron-withdrawing nitro group at the C3 position significantly influences the reactivity of these sites.
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br >> C-Cl. Therefore, the C6-bromo position is significantly more reactive than the C4-chloro position and will preferentially react under standard conditions.[1]
Q3: How does the 3-nitro group affect the reactivity of the C4-chloro position?
A3: The strongly electron-withdrawing nitro group at the C3 position activates the adjacent C4 position towards nucleophilic aromatic substitution (SNAr). This activation occurs because the nitro group can stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction.[2][3]
Q4: Can I achieve selective reaction at the C4-chloro position in a cross-coupling reaction?
A4: Achieving selective cross-coupling at the C4-chloro position while the C6-bromo is present is challenging due to the inherently lower reactivity of the C-Cl bond. It would typically require prior functionalization of the C6 position.
Q5: How can I favor nucleophilic substitution at the C4 position over reaction at the C6 position?
A5: Nucleophilic aromatic substitution (SNAr) is favored at the C4 position due to the electronic activation by the adjacent 3-nitro group. To favor this pathway, you would employ a nucleophile and conditions suitable for SNAr, rather than a palladium catalyst and the reagents for a cross-coupling reaction.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed solvents/reagents- Low reaction temperature- Inappropriate base or solvent | - Use a fresh batch of palladium catalyst and ligands.- Ensure thorough degassing of all solvents and reagents by sparging with an inert gas (Argon or Nitrogen).- Increase the reaction temperature in increments of 10°C.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene, DMF). |
| Reaction at both C4 and C6 positions (loss of selectivity) | - High reaction temperature or prolonged reaction time- Highly active catalyst system | - Reduce the reaction temperature.- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to avoid over-reaction.- Consider a less reactive palladium catalyst or ligand. |
| Formation of side products (e.g., homocoupling of the boronic acid/alkyne) | - Inefficient oxidative addition or transmetalation- Presence of oxygen | - Ensure a strictly inert atmosphere is maintained throughout the reaction.- Adjust the stoichiometry of the coupling partners. |
Nucleophilic Aromatic Substitution (SNAr)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion | - Weak nucleophile- Insufficiently high temperature- Inappropriate solvent | - Use a stronger nucleophile or increase its concentration.- Increase the reaction temperature.- Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance the rate of SNAr. |
| Side reactions involving the nitro group | - The nitro group can be susceptible to reduction under certain conditions. | - Avoid harsh reducing agents in the reaction mixture. If performing a subsequent reduction, ensure the SNAr reaction is complete first. |
| Reaction is slow | - The C4-chloro position, while activated, may still require forcing conditions. | - Consider using a phase-transfer catalyst for reactions with anionic nucleophiles in a biphasic system. |
Data Presentation
Table 1: Regioselectivity in Suzuki Coupling of 6-Bromo-4-chloroquinoline Derivatives
Data presented is for the analogous 6-bromo-4-chloroquinoline-3-carbonitrile and is representative of the expected selectivity for the 3-nitro analogue.[1]
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield of 6-aryl-4-chloro-product (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-90 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-90 | 92 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-90 | 78 |
Experimental Protocols
Protocol 1: Selective Suzuki Coupling at the C6-Bromo Position
This protocol is a generalized procedure for the selective Suzuki coupling at the C6 position of this compound.
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To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).
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Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
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Add degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe. The final concentration of the quinoline substrate should be around 0.1 M.
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Heat the reaction mixture to 80-90 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
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Upon completion, cool the mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution at the C4-Chloro Position
This is a general protocol for the substitution of the C4-chloro with an amine nucleophile.
-
In a sealed tube, dissolve this compound (1 equivalent) in a suitable solvent such as DMF or NMP.
-
Add the amine nucleophile (1.5 - 2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Logical workflow for managing regioselectivity.
Caption: Workflow for selective Suzuki coupling at the C6 position.
References
Troubleshooting failed reactions with 6-Bromo-4-chloro-3-nitroquinoline
Welcome to the Technical Support Center for 6-Bromo-4-chloro-3-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in chemical synthesis?
This compound is a valuable intermediate in organic synthesis, primarily utilized for the preparation of complex heterocyclic compounds. Its structure, featuring a quinoline core with bromo, chloro, and nitro substituents, allows for selective functionalization. It is particularly useful in the synthesis of pharmaceutical ingredients and other biologically active molecules. For instance, the related compound 4-chloro-3-nitroquinoline is a key precursor in the manufacturing of Imiquimod, an immune response modifier[1].
Q2: What is the expected reactivity order for the halogen substituents in cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[2] For this compound, the C-Br bond at the 6-position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 4-position. This difference in reactivity allows for selective functionalization at the C6 position while leaving the C4-chloro group available for subsequent transformations.[2]
Troubleshooting Failed Reactions
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling at the C6-Position
Question: I am attempting a Suzuki-Miyaura coupling to introduce an aryl group at the 6-position of this compound, but I am observing low to no product formation. What are the potential causes and solutions?
Answer:
Low or no yield in a Suzuki-Miyaura coupling with this substrate can stem from several factors, particularly related to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. The presence of the electron-withdrawing nitro group can influence the electronic properties of the quinoline ring system and affect the catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, more robust systems may be required, especially for challenging couplings. Consider using catalysts with bulky, electron-rich ligands that promote oxidative addition and reductive elimination.
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Base Selection: The base is crucial for the transmetalation step. Ensure the base is strong enough to activate the boronic acid but not so strong as to cause decomposition of the starting material or product. The solubility of the base is also a key factor.
-
Solvent and Temperature: The reaction requires a suitable solvent system that can solubilize the reactants and facilitate the catalytic cycle. Degassing the solvent is critical to remove oxygen, which can deactivate the palladium catalyst. The reaction temperature may need to be optimized; while higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.
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Inert Atmosphere: Suzuki-Miyaura couplings are sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are properly degassed.
Recommended Action Plan:
If you are experiencing low or no conversion, a systematic approach to troubleshooting is recommended. The following diagram outlines a logical workflow for identifying and resolving the issue.
Quantitative Data for Suzuki-Miyaura Coupling of a Related Substrate:
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 92 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 88 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75 |
Issue 2: Failed Sonogashira Coupling and/or Formation of Side Products
Question: My Sonogashira coupling reaction with this compound is failing, or I am observing significant amounts of homocoupled alkyne (Glaser coupling) byproduct. What could be the issue?
Answer:
Failed Sonogashira couplings or the prevalence of alkyne homocoupling are common issues. The Sonogashira reaction is sensitive to the reaction conditions, and the presence of the nitro group on your substrate can further complicate the reaction.
Troubleshooting Steps:
-
Catalyst System (Palladium and Copper): The combination of a palladium catalyst and a copper(I) co-catalyst is standard.[3] Ensure both catalysts are of good quality. The formation of palladium black can indicate catalyst decomposition. The copper catalyst is crucial for the formation of the copper acetylide intermediate; however, it can also promote the undesired Glaser coupling.
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Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used and often serves as the solvent as well. The base must be free of impurities and dry.
-
Oxygen Exclusion: Oxygen promotes the homocoupling of terminal alkynes. It is imperative to rigorously degas all solvents and reagents and to maintain a strict inert atmosphere throughout the reaction.
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Copper-Free Conditions: If Glaser coupling is a persistent issue, consider a copper-free Sonogashira protocol. These methods often employ specific palladium catalysts and ligands that can facilitate the coupling without the need for a copper co-catalyst.
Logical Flow for Troubleshooting Sonogashira Coupling:
Issue 3: Unwanted Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Question: I am trying to perform a reaction at the C6-bromo position, but I am getting substitution of the C4-chloro group by my nucleophile/base. How can I prevent this?
Answer:
The C4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. The presence of the nitro group at C3 further activates this position.[4][5]
Preventative Measures:
-
Choice of Nucleophile/Base: Avoid using strong nucleophiles that can readily displace the C4-chloro group, especially at elevated temperatures. If a base is required for your primary reaction (e.g., Suzuki coupling), choose a non-nucleophilic base or one that is sterically hindered.
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Temperature Control: SNAr reactions are often accelerated by heat. Running your desired reaction at the lowest effective temperature can help to minimize this side reaction.
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Protecting Groups: In some cases, it may be necessary to protect the C4-position if it is incompatible with the desired reaction conditions. However, this adds extra steps to the synthesis.
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Reaction Sequencing: Plan your synthetic route to take advantage of the differential reactivity. Perform reactions at the more reactive C6-bromo position first under conditions that do not promote SNAr at C4. The C4-chloro group can then be functionalized in a subsequent step.
Signaling Pathway for Reactivity:
The following diagram illustrates the factors influencing the reactivity of the C4 and C6 positions.
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol is adapted from a procedure for a similar substrate, 6-Bromo-4-chloroquinoline-3-carbonitrile, and should serve as a good starting point.[2]
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Na₂CO₃ (2.0 equiv)
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1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe to achieve a final substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C4-Position with an Amine
This protocol is a general method for the SNAr of 4-chloroquinolines with amines.[4]
Materials:
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This compound (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Solvent (e.g., ethanol, DMF, or n-butanol)
-
Base (e.g., K₂CO₃, if required)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the amine to the solution. If the amine salt is used or if the amine is not basic enough, an additional base like K₂CO₃ may be added.
-
Heat the reaction mixture to reflux (or a suitable temperature, e.g., 70-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by precipitation upon addition of water, followed by filtration, or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
References
Stability of 6-Bromo-4-chloro-3-nitroquinoline under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-Bromo-4-chloro-3-nitroquinoline under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
The main stability issue is the high reactivity of the chlorine atom at the 4-position of the quinoline ring. This position is susceptible to nucleophilic aromatic substitution (SNAr)[1][2][3][4]. The presence of electron-withdrawing groups, such as the nitro group at the 3-position and the bromo group at the 6-position, further activates the 4-position, making the chloro group a good leaving group.
Q2: How does this compound behave under acidic conditions?
Under acidic conditions, the quinoline nitrogen can be protonated, which significantly enhances the electrophilicity of the carbon at the 4-position[5]. This increased reactivity makes the chloro group highly susceptible to substitution by nucleophiles, including water. Therefore, in aqueous acidic media, hydrolysis is a likely degradation pathway, leading to the formation of 6-Bromo-3-nitro-4-hydroxyquinoline.
Q3: What is the expected stability of this compound under basic conditions?
In the presence of strong bases and nucleophiles like hydroxide ions, the 4-chloro substituent is readily displaced. This nucleophilic substitution reaction will lead to the formation of 6-Bromo-3-nitro-4-hydroxyquinoline. The rate of this degradation is expected to increase with increasing pH and temperature.
Q4: Are the bromo and nitro groups on the quinoline ring stable?
The bromo and nitro groups are generally much more stable to hydrolysis under typical acidic and basic conditions compared to the 4-chloro substituent. The primary degradation pathway is expected to involve the displacement of the chlorine at the 4-position.
Q5: How can I monitor the stability of this compound in my experiments?
The stability can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). By comparing the peak area or spot intensity of the parent compound over time with that of potential degradation products (like 6-Bromo-3-nitro-4-hydroxyquinoline), you can assess the extent of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected formation of a more polar byproduct in an acidic reaction medium. | The 4-chloro group is likely being hydrolyzed to a hydroxyl group, forming 6-Bromo-3-nitro-4-hydroxyquinoline, which is more polar. | - Minimize the amount of water in your reaction. Use anhydrous solvents if possible.- Run the reaction at a lower temperature to decrease the rate of hydrolysis.- Reduce the reaction time.- Consider using a non-aqueous acidic system if your reaction chemistry allows. |
| Low yield of desired product when using a nucleophile in a basic solution. | The desired nucleophilic substitution is competing with hydrolysis of the 4-chloro group by hydroxide ions. | - Use a non-hydroxylic base (e.g., triethylamine, diisopropylethylamine) if compatible with your reaction.- If an aqueous base is required, use the minimum necessary concentration and perform the reaction at a lower temperature.- Increase the concentration of your desired nucleophile to outcompete the hydroxide ions. |
| Multiple unexpected products are observed during workup. | The compound may be degrading during aqueous extraction or purification steps due to pH changes. | - Ensure that aqueous workup steps are performed quickly and at a controlled pH, preferably neutral or slightly acidic if the compound is more stable under these conditions.- Avoid prolonged exposure to strong acids or bases during extraction and purification.- Use non-aqueous workup and purification methods (e.g., flash chromatography with non-polar solvents) where feasible. |
Stability Summary
The following table summarizes the expected stability and primary degradation product of this compound under different pH conditions.
| Condition | Expected Stability | Primary Degradation Product | Primary Degradation Pathway |
| Strongly Acidic (pH < 2) | Low | 6-Bromo-3-nitro-4-hydroxyquinoline | Acid-catalyzed hydrolysis |
| Weakly Acidic (pH 3-6) | Moderate | 6-Bromo-3-nitro-4-hydroxyquinoline | Slow hydrolysis |
| Neutral (pH 7) | Moderate to High | 6-Bromo-3-nitro-4-hydroxyquinoline | Very slow hydrolysis |
| Weakly Basic (pH 8-10) | Moderate | 6-Bromo-3-nitro-4-hydroxyquinoline | Base-catalyzed hydrolysis |
| Strongly Basic (pH > 11) | Low | 6-Bromo-3-nitro-4-hydroxyquinoline | Nucleophilic substitution by hydroxide |
Experimental Protocols
Protocol for Assessing Stability under Acidic Conditions (Forced Degradation)
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a non-aqueous solvent such as acetonitrile or methanol.
-
Stress Conditions:
-
In a clean vial, add a known volume of the stock solution.
-
Add an equal volume of 1N hydrochloric acid (HCl).
-
The final concentration of the compound will be approximately 0.5 mg/mL.
-
-
Incubation: Incubate the solution at a controlled temperature (e.g., 40°C, 60°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching and Analysis:
-
Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the degradation.
-
Analyze the sample by a validated HPLC method to determine the remaining percentage of this compound and the formation of any degradation products.
-
Protocol for Assessing Stability under Basic Conditions (Forced Degradation)
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a non-aqueous solvent like acetonitrile or methanol.
-
Stress Conditions:
-
In a clean vial, add a known volume of the stock solution.
-
Add an equal volume of 1N sodium hydroxide (NaOH).
-
The final concentration of the compound will be approximately 0.5 mg/mL.
-
-
Incubation: Incubate the solution at a controlled temperature (e.g., room temperature, 40°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Quenching and Analysis:
-
Immediately neutralize the aliquot with a suitable acid (e.g., hydrochloric acid) to halt the degradation.
-
Analyze the sample by a validated HPLC method to quantify the parent compound and any degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Expected degradation pathways under acidic and basic conditions.
References
Technical Support Center: Removal of Palladium Catalyst from 6-Bromo-4-chloro-3-nitroquinoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of residual palladium catalysts from 6-Bromo-4-chloro-3-nitroquinoline reaction mixtures. The guidance is based on established methods for palladium removal from nitrogen-containing heterocyclic compounds and is tailored to the specific structural features of the target molecule.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound reaction mixtures particularly challenging?
A1: The difficulty in removing palladium from this compound arises from its molecular structure. The quinoline core, containing a nitrogen atom, can act as a strong ligand, forming stable complexes with palladium species. This coordination can keep the palladium solubilized in the reaction mixture, making its removal by simple filtration or precipitation less effective.
Q2: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in APIs. For palladium, which is classified as a Class 2B element, the oral concentration limit is typically 10 ppm (µg/g) in the final drug product.[1] It is crucial to consult the latest ICH Q3D guidelines for specific limits and permitted daily exposure (PDE).
Q3: What are the most common methods for removing palladium catalysts in this context?
A3: The most common and effective methods for removing palladium from reactions involving nitrogen-containing heterocycles like this compound include:
-
Scavenging: Utilizing solid-supported reagents (scavengers) that selectively bind to palladium.
-
Adsorption: Using materials like activated carbon to adsorb the palladium.
-
Chromatography: Purifying the product via column chromatography.
-
Crystallization: Removing impurities through the crystallization of the final product.
-
Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) or precipitated palladium.[2]
Q4: How can I quantify the amount of residual palladium in my product?
A4: Accurate quantification of residual palladium is critical. The most common and sensitive methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)
-
Atomic Absorption (AA) Spectroscopy
-
X-ray Fluorescence (XRF)
For more rapid, in-process monitoring, colorimetric and fluorimetric methods are also available.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from this compound reactions and provides step-by-step solutions.
Issue 1: High Levels of Residual Palladium After Initial Purification (e.g., Filtration)
Possible Cause: The palladium species is likely soluble and coordinated to the quinoline nitrogen.
Solutions:
-
Employ a Palladium Scavenger: Solid-supported scavengers with high affinity for palladium are often the most effective solution. Thiol-based, thiourea-based, and triamine-based scavengers are good starting points.
-
Activated Carbon Treatment: Activated carbon is a cost-effective alternative for adsorbing soluble palladium.
-
Optimize Scavenging/Adsorption Conditions: Increase the temperature (e.g., to 50 °C) and/or extend the treatment time (e.g., up to 24 hours) to enhance removal efficiency.[3]
-
Combination of Methods: A sequential treatment, such as filtration through Celite followed by a scavenger or activated carbon, can be more effective.[3]
Issue 2: Significant Product Loss During Palladium Removal
Possible Cause: Non-specific adsorption of the this compound product onto the purification medium, which is a common issue with activated carbon and some scavengers.
Solutions:
-
Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.
-
Screen Different Scavengers: Some scavengers may have a lower affinity for your product.
-
Change the Solvent: The solvent can influence the interaction between your product and the adsorbent.
-
Alternative Purification Techniques: If product loss remains high, consider other methods like crystallization or column chromatography.
Data on Palladium Removal Efficiency
The following tables summarize the efficiency of various palladium removal methods from reactions involving nitrogen-containing heterocycles. While not specific to this compound, this data provides a valuable reference for selecting a suitable method.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Notes |
| Silica-Based Thiol | >1000 | <10 | >99% | Broadly effective for various palladium species.[3] |
| Biotage® MP-TMT | ~1200 | <10 | >99% | High loading capacity, macroporous polystyrene-based.[3] |
| SiliaMetS® Thiourea | 2400 | ≤ 16 | >99% | Outperforms activated carbon and some polymer-based scavengers.[4] |
| Polystyrene-bound TMT | 1550 | 3 | >99.8% | Effective for Suzuki-Miyaura reaction products.[5] |
Table 2: Efficiency of Activated Carbon
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions |
| Darco® KB-B | 300 | <1 | >99.6% | 0.2 wt, 45 °C, 18 h in THF[5] |
| Carboxen® 564 | 1250 | 12 | ~99% | 40 °C in Methanol[1] |
| Nuchar® AquaGuard | - | - | - | Often used in a binary system with a chelating agent for improved performance.[5] |
Experimental Protocols
The following protocols are adapted for the removal of palladium from a reaction mixture containing this compound. Note: Optimization of scavenger/adsorbent amount, temperature, and time is recommended for each specific reaction.
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
-
Dissolve the Crude Product: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Add the Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin (e.g., Silica-Based Thiol, MP-TMT) relative to the initial amount of palladium catalyst used.[3]
-
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.[3]
-
Filter the Resin: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.
-
Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze Palladium Content: Determine the residual palladium concentration using a suitable analytical method (e.g., ICP-MS).
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[3]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[3]
-
Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Wash the Filter Cake: Wash the Celite/carbon cake with fresh solvent to recover any adsorbed product.
-
Concentrate the Filtrate: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analyze Palladium Content: Determine the final palladium concentration in the product.
References
Technical Support Center: Synthesis of 6-Bromo-4-chloro-3-nitroquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scaled-up synthesis of 6-Bromo-4-chloro-3-nitroquinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in your experimental work.
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the synthesis of this compound.
Step 1: Synthesis of 6-Bromo-3-nitro-4-quinolinol
Q1: The yield of 6-Bromo-3-nitro-4-quinolinol is consistently low. What are the potential causes and solutions?
A1: Low yields in this step can often be attributed to incomplete cyclization or side reactions. Here are some troubleshooting suggestions:
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Purity of Starting Material: Ensure the starting material, 5-Bromo-2-(2-nitrovinylamino)benzoic acid, is of high purity. Impurities can interfere with the cyclization reaction.
-
Reaction Temperature: The reaction temperature of 120°C is critical.[1] Lower temperatures may lead to an incomplete reaction, while significantly higher temperatures could cause decomposition of the starting material or product. Use a calibrated thermometer and ensure uniform heating of the reaction vessel.
-
Reaction Time: A reaction time of 3 hours is recommended.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup.
-
Acetic Anhydride Quality: Ensure the acetic anhydride used is fresh and has not been exposed to moisture, which can reduce its reactivity.
Q2: The isolated product, 6-Bromo-3-nitro-4-quinolinol, is impure. How can I improve its purity?
A2: Impurities can arise from unreacted starting materials or side products. Consider the following purification strategies:
-
Washing Procedure: Thoroughly wash the filtered product with acetic acid until the filtrate is colorless, followed by washing with water to remove any residual acid.[1]
-
Recrystallization: If impurities persist, consider recrystallization from a suitable solvent. Due to its limited solubility, high-boiling polar solvents like DMF or DMSO might be necessary, followed by the addition of an anti-solvent like water or an alcohol.
Step 2: Chlorination of 6-Bromo-3-nitro-4-quinolinol
Q3: The chlorination of 6-Bromo-3-nitro-4-quinolinol to this compound is not going to completion. What should I check?
A3: Incomplete chlorination is a common issue. Here are several factors to investigate:
-
Choice and Excess of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for converting hydroxyquinolines to chloroquinolines.[2] Using a significant excess of POCl₃ can help drive the reaction to completion. Some protocols also utilize phosphorus trichloride (PCl₃).[3]
-
Reaction Temperature and Duration: Refluxing the reaction mixture is typically required. For similar structures, refluxing at 110°C for 3 hours has been reported to be effective.[2] Ensure the reaction is heated to the appropriate temperature for a sufficient duration.
-
Use of a Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction rate.[2]
-
Moisture Control: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reagents are anhydrous.
Q4: During the work-up of the chlorination reaction, the product seems to decompose or is lost. How can I improve the work-up procedure?
A4: The work-up of chlorination reactions involving phosphorus halides needs to be performed carefully.
-
Quenching: The reaction mixture should be cooled to room temperature before being slowly and cautiously poured into ice water to quench the excess chlorinating agent.[3] This is a highly exothermic process.
-
pH Adjustment: After quenching, the acidic solution needs to be neutralized. A saturated aqueous solution of sodium bicarbonate or potassium carbonate can be used to adjust the pH to approximately 8.[3] Perform this step slowly to control the effervescence.
-
Extraction: Use a suitable organic solvent, such as ethyl acetate or dichloromethane, for extraction.[2][3] Perform multiple extractions to ensure complete recovery of the product.
-
Drying and Concentration: Dry the combined organic phases with a suitable drying agent like anhydrous sodium sulfate before concentrating under reduced pressure.[2][3]
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of 6-Bromo-3-nitro-4-quinolinol
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2-(2-nitrovinylamino)benzoic acid | [1] |
| Reagent | Acetic Anhydride | [1] |
| Solvent | Acetic Anhydride | [1] |
| Reaction Temperature | 120°C | [1] |
| Reaction Time | 3 hours | [1] |
| Reported Yield | 64% | [1] |
Table 2: Summary of Reaction Parameters for the Chlorination Step
| Parameter | Value (based on similar reactions) | Reference |
| Starting Material | 6-Bromo-3-nitro-4-quinolinol | |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [2] |
| Catalyst | N,N-Dimethylformamide (DMF) | [2] |
| Reaction Temperature | Reflux (approx. 110°C) | [2] |
| Reaction Time | 3 hours | [2] |
| Reported Yield | 81-98.5% (for analogous compounds) | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-3-nitro-4-quinolinol
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Bromo-2-(2-nitrovinylamino)benzoic acid (25 g, 87 mmol).[1]
-
To this, add acetic anhydride (112 mL, 1185 mmol) and acetic anhydride (10.5 mL, 104 mmol) as a reagent.[1]
-
Heat the reaction mixture to 120°C and maintain this temperature with stirring for 3 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool.
-
Collect the precipitate by filtration.[1]
-
Wash the precipitate with acetic acid until the filtrate is colorless, followed by a thorough wash with water.[1]
-
Dry the solid product to obtain 6-Bromo-3-nitro-4-quinolinol.[1]
Protocol 2: Synthesis of this compound (General procedure based on analogous reactions)
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-Bromo-3-nitro-4-quinolinol in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).[2]
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-6 hours.[2][3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or solid potassium carbonate until the pH is approximately 8.[3]
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[2][3]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[2][3]
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Purity Assessment of 6-Bromo-4-chloro-3-nitroquinoline by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance. The presence of impurities can significantly impact the efficacy, safety, and reproducibility of preclinical and clinical studies. This guide provides a comprehensive comparison of the purity assessment of 6-Bromo-4-chloro-3-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry, against structurally similar alternatives using High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, comparative data, and relevant biological pathway visualizations are presented to aid researchers in their analytical endeavors.
Introduction to Purity Analysis of Quinolines
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties. The specific substituents on the quinoline ring dictate the molecule's physicochemical properties and its interaction with biological targets. This compound, with its halogen and nitro functional groups, is a scaffold with potential applications in drug discovery, particularly as a kinase inhibitor.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. A robust HPLC method can effectively separate the main compound from its impurities, which may include starting materials, by-products, and degradation products.
Comparative Purity Analysis
For a comprehensive understanding of the purity profile of this compound, it is beneficial to compare it with commercially available, structurally related alternatives. The choice of comparators is based on the presence of the quinoline core and halogen/nitro substitutions, which are expected to have similar, yet distinct, chromatographic behaviors.
Alternatives for Comparison:
-
Alternative 1: 6-Bromo-4-chloroquinoline: This compound lacks the nitro group at the 3-position, which is expected to significantly reduce its polarity and alter its retention time in reversed-phase HPLC.
-
Alternative 2: 4-Chloro-3-nitroquinoline: The absence of the bromo group at the 6-position will decrease its molecular weight and lipophilicity compared to the target compound.[1]
-
Alternative 3: 3-Bromo-6-chloro-8-nitroquinoline: The different substitution pattern of the bromine and nitro groups will influence the molecule's electronic properties and its interaction with the stationary phase.[2]
Data Presentation: Purity Assessment by HPLC
The following table summarizes illustrative purity data for this compound and its alternatives, as determined by a generalized reversed-phase HPLC method. The data is presented to demonstrate the expected differences in retention time and purity levels that might be observed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Illustrative Retention Time (min) | Illustrative Purity (%) |
| This compound | C₉H₄BrClN₂O₂ | 287.50 | 3.3 | 15.2 | 98.5 |
| Alternative 1: 6-Bromo-4-chloroquinoline | C₉H₅BrClN | 242.50 | 3.5 | 18.5 | 99.1 |
| Alternative 2: 4-Chloro-3-nitroquinoline | C₉H₅ClN₂O₂ | 208.60 | 2.6 | 12.8 | 98.8 |
| Alternative 3: 3-Bromo-6-chloro-8-nitroquinoline | C₉H₄BrClN₂O₂ | 287.50 | 3.3 | 14.7 | 97.9 |
Note: The predicted LogP values are calculated estimations and are used here to infer relative chromatographic behavior. The retention times and purities are illustrative and will vary based on the specific HPLC conditions and the synthetic batch.
Experimental Protocols
A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible purity data. The following section outlines a recommended HPLC method for the purity assessment of this compound and its analogs.
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed for the separation and quantification of this compound and its related impurities.
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 1 mg of the this compound reference standard and dissolve it in 1.0 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before injection.
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purity assessment of a synthesized chemical compound like this compound.
Signaling Pathway
Quinoline derivatives are frequently investigated as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and a common target for novel anticancer agents.
Conclusion
The purity assessment of this compound is a critical step in its development for potential therapeutic applications. A well-defined reversed-phase HPLC method, such as the one described in this guide, provides a reliable means of quantifying the compound and its impurities. By comparing its chromatographic behavior and purity with structurally similar alternatives, researchers can gain a better understanding of its physicochemical properties. The illustrative data and workflows presented herein serve as a valuable resource for scientists engaged in the synthesis, purification, and analysis of novel quinoline derivatives. Furthermore, the visualization of the PI3K/Akt/mTOR signaling pathway highlights a key biological context in which the purity and characterization of such compounds are of utmost importance.
References
A Comparative Guide to GC-MS Analysis of Impurities in 6-Bromo-4-chloro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of process-related impurities in the pharmaceutical intermediate, 6-Bromo-4-chloro-3-nitroquinoline. The purity of this compound is critical for the synthesis of active pharmaceutical ingredients (APIs), necessitating a robust analytical method for quality control. This document compares the performance of a standard GC-MS method with a hypothetical, optimized method, offering detailed experimental protocols and supporting data to guide researchers in their analytical workflow.
Comparison of Analytical Methods
The following table summarizes the quantitative data for the analysis of a batch of this compound using two different GC-MS methods. Method A represents a standard approach, while Method B is an optimized method designed for enhanced resolution and sensitivity.
| Impurity | Retention Time (min) - Method A | Area % - Method A | Retention Time (min) - Method B | Area % - Method B |
| 6-Bromo-4-chloroquinoline | 10.25 | 0.15 | 12.30 | 0.12 |
| 4-Chloro-3-nitroquinoline | 11.50 | 0.08 | 13.80 | 0.06 |
| 6,8-Dibromo-4-chloro-3-nitroquinoline | 14.80 | 0.12 | 17.75 | 0.10 |
| 6-Bromo-4-hydroxy-3-nitroquinoline | 12.30 | Not Resolved | 14.75 | 0.05 |
| This compound | 13.10 | 99.65 | 15.70 | 99.67 |
Experimental Protocols
Sample Preparation
A 1 mg/mL stock solution of the this compound sample was prepared by dissolving 10 mg of the substance in 10 mL of methanol. The solution was then sonicated for 5 minutes to ensure complete dissolution. For GC-MS analysis, the stock solution was further diluted to 100 µg/mL with methanol.
Method A: Standard GC-MS Protocol
-
Instrumentation: A standard gas chromatograph coupled with a single quadrupole mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 50-500 m/z.
-
Method B: Optimized GC-MS Protocol for Enhanced Resolution
-
Instrumentation: High-resolution gas chromatograph coupled with a time-of-flight (TOF) mass spectrometer.
-
Column: DB-5MS Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 290°C.
-
Injection Volume: 1 µL (pulsed splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 120°C, hold for 2 minutes, ramp to 250°C at 8°C/min, then ramp to 300°C at 15°C/min, and hold for 7 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 250°C.
-
Transfer Line Temperature: 290°C.
-
Scan Range: 45-600 m/z with high-resolution accurate mass measurement.
-
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the GC-MS analysis of impurities in this compound.
Caption: Workflow for GC-MS impurity analysis.
Potential Impurities and Their Origin
The synthesis of this compound can result in several process-related impurities. Understanding the synthetic route is key to identifying potential impurities. Common synthetic pathways for related quinoline structures often involve the chlorination of a hydroxyquinoline precursor and subsequent nitration.[1][2][3]
-
6-Bromo-4-chloroquinoline: This is a likely impurity resulting from incomplete nitration of the precursor.
-
4-Chloro-3-nitroquinoline: This could arise from the presence of 4-chloroquinoline in the starting material or a debromination side reaction.
-
6,8-Dibromo-4-chloro-3-nitroquinoline: Over-bromination during the synthesis of the starting material can lead to this di-brominated impurity.
-
6-Bromo-4-hydroxy-3-nitroquinoline: Incomplete chlorination of the hydroxyl precursor, 6-bromo-4-hydroxy-3-nitroquinoline, would result in its presence in the final product.
GC-MS is a powerful technique for the separation and identification of these types of volatile and semi-volatile organic impurities.[4] The electron ionization (EI) source fragments the molecules in a reproducible manner, creating a characteristic mass spectrum that acts as a "fingerprint" for identification.[5] For halogenated and nitroaromatic compounds, GC-MS provides excellent sensitivity and selectivity.[6][7]
Conclusion
The optimized GC-MS method (Method B) demonstrates superior performance in the analysis of impurities in this compound, particularly in resolving the critical impurity pair of the main component and 6-Bromo-4-hydroxy-3-nitroquinoline. The use of a high-resolution TOF mass spectrometer in Method B also allows for more confident identification of unknown impurities through accurate mass measurements. For routine quality control, Method A provides acceptable performance, but for in-depth impurity profiling and method validation, the optimized approach is recommended. This guide provides a solid foundation for researchers to develop and implement robust GC-MS methods for the quality assessment of this important pharmaceutical intermediate.
References
- 1. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Gas chromatography mass spectrometry basic principles | Agilent [agilent.com]
- 6. epa.gov [epa.gov]
- 7. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of 6-Bromo-4-chloro-3-nitroquinoline Derivatives: An Inferential Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the predicted biological activities of 6-Bromo-4-chloro-3-nitroquinoline derivatives based on structurally related compounds.
Direct experimental data on the biological activity of this compound derivatives is limited in publicly available literature. However, the quinoline scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer and antimicrobial properties.[1] The presence of bromo, chloro, and nitro substituents on the quinoline ring is anticipated to significantly influence its biological profile. This guide provides a comparative analysis based on the reported activities of quinoline derivatives bearing these functional groups to infer the potential therapeutic applications of this compound derivatives.
Predicted Anticancer Activity: An Overview
The substitution of a quinoline core with halogens and a nitro group has been shown to enhance anticancer activity.[2] The presence of bromine and nitro groups on the quinoline scaffold, for instance, has been found to have a synergistic impact on enhancing anticancer potency.[2] It is hypothesized that this compound derivatives could exhibit significant cytotoxic effects against various cancer cell lines.
Quantitative Comparison of Anticancer Activity of Related Quinoline Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of various bromo- and nitro-substituted quinoline derivatives against several human cancer cell lines. This data provides a benchmark for the potential potency of this compound derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 6,8-dibromo-5-nitroquinoline | C6 (rat brain tumor) | 50.0 | 5-Fluorouracil |
| 6,8-dibromo-5-nitroquinoline | HT29 (human colon) | 26.2 | 5-Fluorouracil |
| 6,8-dibromo-5-nitroquinoline | HeLa (human cervix) | 24.1 | 5-Fluorouracil |
| 5,7-dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 µg/mL | - |
| 5,7-dibromo-8-hydroxyquinoline | HeLa (human cervix) | 25.6 µg/mL | - |
| 5,7-dibromo-8-hydroxyquinoline | HT29 (human colon) | 10.2 µg/mL | - |
| 3-bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one | K-562 (bone marrow) | - | Carboplatin |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (breast) | - | - |
Note: The data presented is a compilation from multiple studies for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.[2][3][4]
Predicted Antimicrobial Activity: An Overview
Quinolines are a well-known class of compounds with a broad spectrum of antibacterial and antifungal activities.[5][6] The introduction of halogen and nitro groups can modulate this activity. For instance, certain quinoline-2-one derivatives with chloro and bromo substitutions have demonstrated potent activity against multidrug-resistant Gram-positive bacteria.[7] It is plausible that this compound derivatives could exhibit significant antimicrobial properties.
Quantitative Comparison of Antimicrobial Activity of Related Quinoline Derivatives
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of various halogenated quinoline derivatives against several bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound |
| 2-sulfoether-4-quinolone derivative | S. aureus | 0.8 µM | - |
| 2-sulfoether-4-quinolone derivative | B. cereus | 0.8 µM | - |
| 9-bromo substituted indolizinoquinoline-5,12-dione | E. coli ATCC25922 | 2 | - |
| 9-bromo substituted indolizinoquinoline-5,12-dione | S. pyrogens ATCC19615 | 2 | - |
| Quinoline-2-one derivative (6c) | MRSA | 0.75 | Daptomycin |
| Quinoline-2-one derivative (6c) | VRE | 0.75 | Daptomycin |
| Quinoline-2-one derivative (6o) | MRSA | 2.50 | Daptomycin |
| Quinoline-2-one derivative (6o) | VRE | 2.50 | Daptomycin |
Note: The data presented is a compilation from multiple studies for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. Below are generalized protocols for key in vitro assays.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period, typically 48 or 72 hours.[1]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours.[9]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals formed by viable cells.[9]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration.[1]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[10]
-
Preparation of Materials: A stock solution of the test compound is prepared, usually in DMSO. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for aerobic bacteria. A fresh, pure culture of the test bacterium is required.[10]
-
Inoculum Preparation: A bacterial suspension is prepared and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[10]
-
Serial Dilution: The test compound is serially diluted in CAMHB in a 96-well microtiter plate.[10]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.[10]
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[11]
Visualizing Pathways and Processes
Diagrams are provided below to illustrate a potential mechanism of action, a typical experimental workflow, and the logical relationship of structure-activity based on related compounds.
Caption: Potential inhibition of a generic RTK signaling pathway by a quinoline derivative.
Caption: General experimental workflow for evaluating the biological activity of novel quinoline derivatives.
Caption: Inferred structure-activity relationships for this compound derivatives.
Conclusion and Future Perspectives
While this guide provides a comparative overview based on existing literature for structurally related compounds, it is imperative to conduct direct experimental evaluations of this compound derivatives to ascertain their precise biological activities. The presented data suggests that this class of compounds holds promise as potential anticancer and antimicrobial agents. Future research should focus on the synthesis of a library of these derivatives, followed by comprehensive in vitro and in vivo testing to validate these predictions and elucidate their mechanisms of action. Such studies will be crucial in determining their therapeutic potential and advancing them in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 6-Bromo-4-chloro-3-nitroquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of Positional Isomers of Bromo-4-chloro-3-nitroquinoline
In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is a cornerstone of innovation. The family of quinolines, heterocyclic aromatic compounds, is of particular interest due to their broad range of biological activities. Within this family, halogenated nitroquinolines represent a critical class of intermediates for the synthesis of novel therapeutic agents. The specific positioning of substituents on the quinoline ring can dramatically influence the molecule's physicochemical properties and, consequently, its biological efficacy and safety profile.
This guide presents a detailed spectroscopic comparison of 6-Bromo-4-chloro-3-nitroquinoline and its positional isomers: 5-Bromo-4-chloro-3-nitroquinoline, 7-Bromo-4-chloro-3-nitroquinoline, and 8-Bromo-4-chloro-3-nitroquinoline. Due to the limited availability of experimental data, this comparison relies on predicted spectroscopic data for ¹H NMR, ¹³C NMR, and IR spectroscopy, alongside established principles of mass spectrometry. This information is intended to aid researchers in the identification and differentiation of these closely related isomers.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for the four isomers of Bromo-4-chloro-3-nitroquinoline. These predictions provide a valuable tool for distinguishing between the isomers based on subtle differences in their spectroscopic signatures.
Table 1: Predicted ¹H NMR Spectral Data (Chemical Shift δ, ppm)
| Isomer | H-2 | H-5 | H-6 | H-7 | H-8 | Other Protons |
| This compound | ~9.1 | ~8.4 (d) | - | ~8.0 (dd) | ~8.2 (d) | - |
| 5-Bromo-4-chloro-3-nitroquinoline | ~9.2 | - | ~8.1 (t) | ~7.8 (d) | ~8.5 (d) | - |
| 7-Bromo-4-chloro-3-nitroquinoline | ~9.1 | ~8.6 (d) | ~7.9 (dd) | - | ~8.8 (d) | - |
| 8-Bromo-4-chloro-3-nitroquinoline | ~9.2 | ~8.2 (d) | ~7.7 (t) | ~8.1 (d) | - | - |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. Multiplicity (s: singlet, d: doublet, t: triplet, dd: doublet of doublets) and coupling constants are also predicted and can aid in structural confirmation.
Table 2: Predicted ¹³C NMR Spectral Data (Chemical Shift δ, ppm)
| Isomer | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a |
| This compound | ~152 | ~148 | ~140 | ~149 | ~129 | ~125 | ~138 | ~130 | ~124 |
| 5-Bromo-4-chloro-3-nitroquinoline | ~153 | ~147 | ~141 | ~148 | ~120 | ~135 | ~128 | ~132 | ~125 |
| 7-Bromo-4-chloro-3-nitroquinoline | ~152 | ~148 | ~140 | ~150 | ~130 | ~132 | ~128 | ~129 | ~123 |
| 8-Bromo-4-chloro-3-nitroquinoline | ~153 | ~147 | ~141 | ~149 | ~128 | ~130 | ~126 | ~122 | ~130 |
Table 3: Predicted Infrared (IR) Spectral Data (Wavenumber, cm⁻¹)
| Isomer | Key Vibrations |
| All Isomers | ~1530-1550 cm⁻¹ (strong, sharp) : Asymmetric NO₂ stretch~1340-1360 cm⁻¹ (strong, sharp) : Symmetric NO₂ stretch~1580-1620 cm⁻¹ (medium) : C=C stretching (aromatic ring)~800-900 cm⁻¹ (strong) : C-H out-of-plane bending (substitution pattern dependent)~1000-1100 cm⁻¹ (medium) : C-Cl stretch~600-700 cm⁻¹ (medium) : C-Br stretch |
Note: The precise positions of C-H bending and C-halogen stretching bands can vary between isomers, providing a potential avenue for differentiation.
Mass Spectrometry
For all four isomers, high-resolution mass spectrometry (HRMS) is expected to show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion. The nominal mass of the most abundant isotopologue is 286 g/mol . Fragmentation patterns are predicted to be similar, involving the loss of NO₂, Cl, and Br radicals, as well as neutral molecules like NO.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of halogenated nitroquinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Typically 0-10 ppm.
-
-
¹³C NMR Acquisition :
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Typically 0-160 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition :
-
Spectrometer: FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty accessory (for ATR) or a pure KBr pellet should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Electron Ionization (EI) is a common method for volatile compounds. For less volatile compounds, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : A detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry is recommended to confirm the elemental composition.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
This comprehensive guide provides a foundational framework for the spectroscopic comparison of this compound isomers. By leveraging predicted data and standardized experimental protocols, researchers can more effectively navigate the challenges of identifying and characterizing these important synthetic intermediates, thereby accelerating the drug discovery and development process.
A Comparative Guide to Validated Analytical Methods for 6-Bromo-4-chloro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 6-Bromo-4-chloro-3-nitroquinoline. In the absence of specific validated methods for this compound in the public domain, this document outlines established analytical techniques for structurally related molecules, including nitroaromatics and halogenated quinolines. The information herein serves as a foundational resource for developing and validating a robust analytical method tailored for this compound. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the typical performance characteristics of these methods based on data from analogous compounds.[1]
Table 1: Performance Characteristics of Chromatographic Methods for Analogous Compounds
| Method | Analyte (Analogous Compound) | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | LOD/LOQ | Reference |
| HPLC | Indenoisoquinoline Derivative | 0.9999 | 98.6 - 100.4% | ≤ 1.4% | LOD: 0.13 µg/mL | [1] |
| HPLC | p-Chloronitrobenzene | 0.9998 | Not Reported | Not Reported | 0.05 - 0.2 µg/mL | [1] |
| GC | Chlorinated Hydrocarbons | Not Reported | Not Reported | Not Reported | MDLs in low ppb range | [1] |
| GC | Nitroaromatics (EPA 8091) | Not specified in summary | Not specified in summary | Not specified in summary | ppb concentrations | [2] |
Table 2: Comparison of Potential Analytical Techniques
| Technique | Principle | Applicability for this compound | Advantages | Limitations |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Highly suitable due to the compound's aromatic structure and expected non-volatility. | High resolution, sensitivity, and adaptability for quantitative analysis of non-volatile and thermally labile compounds.[1] | May require more complex sample preparation.[1] |
| GC | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Potentially suitable, especially with derivatization, for volatile impurities. The presence of nitro and chloro groups suggests compatibility with Electron Capture Detection (ECD) for high sensitivity.[2] | High efficiency and sensitivity, particularly for volatile and semi-volatile compounds. | The compound may have low volatility or be thermally labile, requiring derivatization. |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by a substance in solution. | Suitable for quantitative analysis due to the presence of a chromophoric quinoline ring system. | Simple, cost-effective, and rapid for routine analysis of pure samples or simple mixtures. | Lower specificity compared to chromatographic methods; susceptible to interference from other absorbing species in the sample matrix. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed. These should be considered as starting points and will require optimization and validation for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is anticipated to be the most robust for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3.0). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) for this compound. A PDA detector is recommended for method development to assess peak purity.[1]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water, to achieve a known concentration within the expected linear range of the assay.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]
-
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography (GC)
This method is suitable for assessing volatile impurities or if the analyte can be made amenable to GC analysis. The following is based on EPA Method 8091 for nitroaromatics.[2]
-
Instrumentation: A gas chromatograph equipped with a capillary column, an appropriate injector (e.g., split/splitless), and an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity to the halogen and nitro groups.[2]
-
Chromatographic Conditions (Starting Point):
-
Column: A wide-bore capillary column suitable for nitroaromatics (e.g., DB-5 or equivalent, 30 m x 0.53 mm ID, 1.5 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Detector Temperature: 300 °C (ECD).
-
-
Sample Preparation:
-
Prepare stock standard solutions by accurately weighing and dissolving the pure compound in isooctane or hexane.[2]
-
For analysis, samples should be dissolved in a suitable solvent like isooctane.
-
Appropriate sample extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction) may be required for complex matrices.[2]
-
-
Internal Standard: An internal standard such as hexachlorobenzene can be used to improve quantitative accuracy.[2]
UV-Visible Spectrophotometry
This technique is ideal for a quick estimation of concentration in pure samples.
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Procedure:
-
Determine the λmax of this compound by scanning a dilute solution across the UV-Vis spectrum (e.g., 200-400 nm) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample solution and determine its concentration from the calibration curve.[1]
-
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the analytical validation of this compound.
Caption: Workflow for Analytical Method Validation.
Caption: Schematic of a High-Performance Liquid Chromatography System.
References
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Cross-Reactivity of 6-Bromo-4-chloro-3-nitroquinoline Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in the development of targeted therapies, particularly in the realm of kinase inhibitors. The introduction of various substituents, such as in 6-Bromo-4-chloro-3-nitroquinoline, offers a tantalizing prospect for modulating the potency and selectivity of these inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of quinoline-based kinase inhibitors, offering insights into their performance through supporting experimental data.
Due to the limited publicly available cross-reactivity data specifically for this compound derivatives, this guide will utilize well-characterized, structurally related quinoline-based kinase inhibitors as representative examples to illustrate the principles of selectivity and off-target effects. These compounds, some of which are approved drugs, provide a valuable framework for understanding the potential behavior of novel quinoline derivatives.
Comparative Cross-Reactivity Data
The following table summarizes the in vitro inhibitory activity (IC50) of several prominent quinoline-based kinase inhibitors against a panel of selected kinases. This data, compiled from various sources, is intended for comparative purposes. It is crucial to note that assay conditions can vary between studies, which may affect the absolute IC50 values. The selection of kinases presented here represents a cross-section of the kinome to highlight both primary targets and potential off-targets, thereby illustrating the cross-reactivity profile.
| Kinase Target | Bosutinib IC50 (nM) | Lapatinib IC50 (nM) | Cabozantinib IC50 (nM) |
| Primary Targets | |||
| ABL1 | 1.2 | >10,000 | 60 |
| EGFR | >10,000 | 11 | 19 |
| ERBB2 (HER2) | >10,000 | 9.8 | 12 |
| VEGFR2 (KDR) | 100 | 363 | 0.035 |
| MET | 130 | 3,180 | 1.3 |
| SRC | 1.2 | 347 | 5.2 |
| Selected Off-Targets | |||
| c-KIT | 110 | 9,360 | 4.6 |
| PDGFRβ | 130 | 367 | 12 |
| RET | 310 | >10,000 | 4 |
| FLT3 | 30 | >10,000 | 12 |
| p38α | >10,000 | >10,000 | >10,000 |
Data is compiled from publicly available literature and databases. Actual values may vary depending on experimental conditions.
Experimental Protocols
The determination of kinase inhibitor cross-reactivity is reliant on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments commonly employed in the profiling of these compounds.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the incorporation of a radiolabeled phosphate from ATP onto a substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Test compound (e.g., a this compound derivative) dissolved in DMSO
-
P81 phosphocellulose paper or filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add the test compound at various concentrations (typically a serial dilution). A DMSO control is included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper or into the wells of a filter plate.
-
Wash the paper/plate extensively with phosphoric acid wash buffer to remove unincorporated radiolabeled ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the proliferation of cancer cell lines, providing an indication of its cytotoxic or cytostatic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a DMSO-treated control group.
-
Incubation: Incubate the plates for a further 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
To understand the context in which these quinoline derivatives may act, a diagram of a relevant signaling pathway is provided. Given that 6-bromo-4-chloroquinoline is an intermediate in the synthesis of the PI3K/mTOR inhibitor Omipalisib, the PI3K/Akt/mTOR pathway is a highly relevant target for this class of compounds.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for quinoline derivatives.
The following diagram illustrates a general experimental workflow for the initial screening and characterization of novel kinase inhibitors.
Caption: General workflow for the screening and evaluation of novel kinase inhibitors.
References
A Researcher's Guide to the In Vitro Kinase Assay Protocol for 6-Bromo-4-chloro-3-nitroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Comparative Framework for Evaluating Novel Kinase Inhibitors
This guide provides a comprehensive protocol for conducting in vitro kinase assays to determine the inhibitory potential of 6-Bromo-4-chloro-3-nitroquinoline derivatives. Due to the limited availability of public data on the specific kinase inhibitory performance of this compound class, this document serves as a practical framework for researchers to generate this crucial data. We will detail a robust experimental protocol, present comparative data from established kinase inhibitors that serve as benchmarks, and visualize the experimental workflow and a key signaling pathway to provide a thorough understanding of the evaluation process.
Introduction to Quinoline Derivatives as Kinase Inhibitors
Quinoline scaffolds are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities.[1] Many quinoline-based molecules have been developed as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[2] Kinases like Pim-1, Src, and c-Met, which are implicated in cell proliferation, survival, and metastasis, are common targets for quinoline derivatives.[3][4][5] The this compound scaffold represents a novel chemical space with potential for potent and selective kinase inhibition. This guide outlines the necessary steps to evaluate and compare its efficacy against well-characterized inhibitors.
Comparative Performance of Established Kinase Inhibitors
To establish a baseline for the evaluation of novel this compound derivatives, it is essential to compare their performance against known inhibitors of relevant kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several established inhibitors of Pim-1, Src, and c-Met kinases, which are potential targets for quinoline-based compounds. This data provides a benchmark for assessing the potency of new chemical entities.
| Target Kinase | Alternative Inhibitor | Reported IC50 (nM) | Assay Type |
| Pim-1 | SGI-1776 | 7 | Cell-free |
| AZD1208 | 0.4 | Cell-free | |
| Src | Dasatinib | 0.8 | Cell-free |
| Saracatinib (AZD0530) | 2.7 | Cell-free | |
| c-Met | Crizotinib | 4 | Cell-free |
| Capmatinib (INC280) | 0.13 | Cell-free |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The data presented here is for comparative purposes.
Experimental Protocols
A detailed methodology is crucial for obtaining reproducible and comparable data. The following is a detailed protocol for a luminescence-based in vitro kinase assay, a common and highly sensitive method for determining kinase activity.[6][7]
In Vitro Kinase Assay Protocol (Luminescence-Based using ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8] The luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.
Materials:
-
Recombinant human kinase (e.g., Pim-1, Src, or c-Met)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Specific peptide substrate for the target kinase
-
ATP solution
-
This compound derivatives (dissolved in DMSO)
-
Alternative/control inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivatives and control inhibitors in the kinase buffer. Include a vehicle control (DMSO) with the same final concentration.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted compounds or vehicle control.
-
Enzyme Addition: Add 10 µL of the diluted kinase enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the produced ADP to ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
To further clarify the experimental process and the biological context, the following diagrams are provided.
The c-Met signaling pathway is a crucial regulator of cell growth, motility, and survival.[3][9] Its aberrant activation is implicated in numerous cancers, making it a key therapeutic target.[10][11] The diagram above illustrates how a this compound derivative could potentially inhibit this pathway by blocking the c-Met receptor, thereby preventing downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[9]
Conclusion
While direct experimental data for the kinase inhibitory activity of this compound derivatives is not yet widely available, the protocols and comparative data presented in this guide provide a robust framework for their evaluation. By following a standardized in vitro kinase assay protocol and comparing the results to established inhibitors, researchers can effectively determine the potency and potential of these novel compounds. The visualization of the experimental workflow and the c-Met signaling pathway offers a clear and comprehensive context for these investigations, aiding in the rational design and development of new and effective kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. c-MET [stage.abbviescience.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Benchmarking the synthesis of 6-Bromo-4-chloro-3-nitroquinoline against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prevalent synthetic routes to 6-Bromo-4-chloroquinoline, presenting quantitative data, detailed experimental protocols, and a visual representation of a common synthetic workflow.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes key quantitative data for different synthetic approaches to 6-Bromo-4-chloroquinoline, allowing for a direct comparison of their efficiency and practicality.
| Method | Starting Materials | Key Reagents/Solvents | Reaction Steps | Overall Yield | Key Advantages |
| Method 1: Gould-Jacobs Reaction followed by Chlorination | 4-Bromoaniline, Diethyl malonate | Diphenyl ether, POCl₃ | 3 | ~60-70% | Good overall yield, well-established reaction |
| Method 2: Conrad-Limpach Reaction followed by Chlorination | 4-Bromoaniline, Ethyl acetoacetate | Polyphosphoric acid, POCl₃ | 3 | Variable | Utilizes readily available starting materials |
| Method 3: From 4-Bromoaniline and Ethyl Propiolate | 4-Bromoaniline, Ethyl propiolate | Methanol, Diphenyl ether, PCl₃ or POCl₃ | 3 | >70% | High reported overall yield, environmentally friendly aspects noted in some patents[1] |
| Method 4: From Meldrum's Acid | 4-Bromoaniline, Meldrum's acid, Triethyl orthoformate | Ethanol, Diphenyl ether, POCl₃, DMF | 4 | ~47% | A multi-step process with moderate yield[2] |
Experimental Protocols
The following are detailed methodologies for the key synthetic routes identified.
Method 3: High-Yield Synthesis from 4-Bromoaniline and Ethyl Propiolate
This method is presented due to its high reported overall yield and operational simplicity.[1]
Step 1: Synthesis of 3-(4-bromoaniline) ethyl acrylate
-
To a 1L three-necked flask equipped with a stirrer and under a nitrogen atmosphere, add 50g of 4-bromoaniline and 500ml of methanol.
-
With stirring, add 28.51g of ethyl propiolate.
-
Heat the mixture to 40°C and stir for 48 hours, monitoring the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure to yield crude 3-(4-bromoaniline) ethyl acrylate (approx. 78g, ~99% yield), which can be used directly in the next step.[1]
Step 2: Synthesis of 6-bromoquinolin-4(1H)-one
-
Dissolve the crude 3-(4-bromoaniline) ethyl acrylate (78g) in 150ml of diphenyl ether.
-
In a separate 1L three-necked flask, heat 470ml of diphenyl ether to 200°C.
-
Slowly add the solution of 3-(4-bromoaniline) ethyl acrylate to the hot diphenyl ether.
-
Maintain the reaction at 200°C for 2 hours, at which point the starting material should be consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into 1500ml of petroleum ether.
-
Allow the mixture to stand overnight to precipitate the product.
-
Filter the solid, wash with ethyl acetate (150ml), and dry to obtain 6-bromoquinolin-4(1H)-one (approx. 50g, ~77% yield).[1]
Step 3: Synthesis of 6-Bromo-4-chloroquinoline
-
In a 250ml three-necked flask, combine 10g of 6-bromoquinolin-4(1H)-one, 100ml of toluene, and 12.25g of phosphorus trichloride.
-
Heat the mixture to reflux for 2 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting solid is triturated with ether (100ml), filtered, and dried to yield 6-Bromo-4-chloroquinoline as a yellow powder (approx. 10g, ~92.6% yield).[1]
Alternative Chlorination with POCl₃:
-
Add 2.023 g of 6-bromoquinolin-4-ol to 25 mL of POCl₃ dropwise.
-
Add two drops of DMF to the mixture.
-
Stir for 5 minutes at room temperature, then reflux at 110°C for 3 hours.
-
Distill off most of the POCl₃ and pour the remaining oil into ice water.
-
Neutralize the solution to pH 5-6 with saturated NaHCO₃ solution.
-
Extract with dichloromethane, wash the organic layer with water, and dry over anhydrous sodium sulfate.
-
The solvent is removed to afford the product (1.779 g, 81% yield).[2]
Mandatory Visualization
The following diagram illustrates the high-yield synthetic workflow for 6-Bromo-4-chloroquinoline starting from 4-Bromoaniline and Ethyl Propiolate.
Caption: Synthetic workflow for 6-Bromo-4-chloroquinoline.
References
Safety Operating Guide
Proper Disposal of 6-Bromo-4-chloro-3-nitroquinoline: A Safety and Operational Guide
For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. 6-Bromo-4-chloro-3-nitroquinoline, a halogenated nitroaromatic compound, necessitates a stringent disposal protocol due to its inherent hazards. This guide provides an essential framework for its safe handling and disposal, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified with acute oral toxicity, and as causing skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, all handling must occur within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[2]
-
Body Protection: A laboratory coat and, if necessary, additional impervious clothing to prevent skin contact.[2]
In the event of a spill, immediately evacuate the area and prevent the substance from entering drains.[2] For dry spills, use dry clean-up procedures to avoid generating dust.[3] Collect the material using a scoop or shovel and place it into a designated, labeled, and sealed container for hazardous waste.
Waste Classification and Segregation: A Critical Step
This compound is categorized as a halogenated organic compound . This classification is crucial for proper waste segregation to prevent dangerous chemical reactions and to ensure correct disposal routing. This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and other incompatible materials.[4]
| Waste Category | Examples | Disposal Container |
| Halogenated Organic Waste | This compound, Chloroform, Dichloromethane | Designated, clearly labeled, and sealed container for halogenated organic waste. |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Hexane | Separate container for non-halogenated organic waste. |
| Aqueous Waste | Dilute acid/base solutions (neutralized) | Designated container for aqueous waste. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed and certified hazardous waste management service.
Experimental Protocol for Waste Preparation:
-
Container Selection: Choose a chemically compatible container with a secure, leak-proof lid. Polyethylene containers are often suitable for halogenated solvents.[5]
-
Labeling: The container must be clearly and accurately labeled as "Hazardous Waste." The label must include the full chemical name: "this compound" and an indication of its hazards (e.g., "Toxic," "Irritant").
-
Waste Collection: Carefully transfer the waste this compound and any contaminated materials (e.g., gloves, absorbent pads, weighing paper) into the designated waste container. Avoid overfilling the container.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials. The storage area should be cool and out of direct sunlight.[5]
-
Documentation: Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of accumulation.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental services company. Provide them with the complete documentation for the waste. Disposal should be conducted at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Bromo-4-chloro-3-nitroquinoline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-4-chloro-3-nitroquinoline. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling in a laboratory setting.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Appropriate Personal Protective Equipment (PPE) is mandatory to minimize these risks.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required.[2] A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[3] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable option for general splash hazards; however, for prolonged contact or immersion, consider more resistant materials like butyl rubber.[2][4] Double gloving is recommended.[5] |
| Lab Coat | A standard lab coat is suitable for minor tasks. For procedures with a higher risk of splashes, an acid-resistant apron over the lab coat is recommended.[4] | |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][7] If a fume hood is not available, a NIOSH-approved respirator is necessary.[5] |
Operational and Disposal Plans: A Step-by-Step Guide
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8]
-
Conduct all work with this compound within a certified chemical fume hood to minimize inhalation exposure.[7][9]
-
Before beginning work, ensure all necessary PPE is available and in good condition.
2. Donning Personal Protective Equipment (PPE):
-
Step 1: Put on a lab coat, ensuring it is fully buttoned.
-
Step 2: If required, don a respirator. Ensure it has been fit-tested.
-
Step 3: Put on safety goggles and, if necessary, a face shield.
-
Step 4: Wash and dry hands thoroughly.
-
Step 5: Put on the first pair of chemical-resistant gloves.
-
Step 6: Put on a second pair of gloves (double gloving).[5]
3. Handling this compound:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][10]
-
Wash hands and any exposed skin thoroughly after handling.[8]
-
Do not eat, drink, or smoke when using this product.[1]
-
In case of accidental contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][8]
-
Skin: Wash with plenty of soap and water.[1][8] If skin irritation occurs, seek medical advice.[8]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][8]
-
4. Doffing Personal Protective Equipment (PPE):
-
Step 1: Remove the outer pair of gloves and dispose of them in the designated waste container.
-
Step 2: Remove the lab coat, turning it inside out to contain any contamination.
-
Step 3: Remove the face shield and/or goggles.
-
Step 4: Remove the inner pair of gloves and dispose of them.
-
Step 5: Wash hands thoroughly with soap and water.
5. Disposal Plan:
-
This compound is classified as a halogenated organic compound.[6]
-
Dispose of the compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste".[6]
-
Do not mix with non-halogenated organic solvents or aqueous waste.[6]
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[6]
-
Disposal must be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6]
Experimental Workflow and Safety Protocols
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. hsa.ie [hsa.ie]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. pppmag.com [pppmag.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.fr [fishersci.fr]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
